3,9-dimethoxy-6H-benzofuro[3,2-c]chromene
Description
Structure
3D Structure
Properties
IUPAC Name |
3,9-dimethoxy-6H-[1]benzofuro[3,2-c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEXCYTURSFUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347841 | |
| Record name | 3,9-Dimethoxy-6H-[1]benzofuro[3,2-c]chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433-08-5 | |
| Record name | 3,9-Dimethoxy-6H-[1]benzofuro[3,2-c]chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the CAS number for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene?
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a summary of the currently available technical information for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene. It is important to note that specific experimental data on the biological activity and detailed synthetic protocols for this exact compound are limited in publicly accessible literature. Therefore, this guide also includes information on the broader class of pterocarpans and a representative synthetic protocol for a closely related analog to provide a comprehensive contextual overview.
Core Compound Identification
The compound of interest is This compound .
-
CAS Number: 1433-08-5[1]
-
Synonyms: 3,9-dimethoxypterocarpan, 3,9-dimethoxy-6h-benzofuro[3,2-c][2]benzopyran[1]
Physicochemical Properties
Quantitative experimental data for the target compound is scarce. The table below summarizes computed physicochemical properties. For context, some experimental properties of a related compound, 3,9-dimethoxy-[2]benzofuro[3,2-c]chromen-6-one (Coumestrol dimethyl ether), are also provided.
| Property | This compound (Computed) | 3,9-dimethoxy-[2]benzofuro[3,2-c]chromen-6-one (Experimental) | Reference |
| Molecular Formula | C₁₇H₁₆O₄ | C₁₇H₁₂O₅ | |
| Molecular Weight | 284.31 g/mol | 296.27 g/mol | |
| Density | Not Available | 1.355 g/cm³ | [3] |
| Melting Point | Not Available | 197 °C | [3] |
| Boiling Point | Not Available | 486.1°C at 760 mmHg | [3] |
| Flash Point | Not Available | 247.8°C | [3] |
| Refractive Index | Not Available | 1.643 | [3] |
| XLogP3 | 2.9 | 3.7 | [3] |
Overview of Pterocarpans and Potential Biological Activity
This compound belongs to the pterocarpan class of isoflavonoids. Pterocarpans are a significant group of natural products, primarily found in the plant family Fabaceae, where they often function as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack.[4]
The core structure of pterocarpans is the 6H-benzofuro[3,2-c]chromene ring system.[4] Due to their biological origins, this class of compounds has been investigated for a range of pharmacological activities, including:
-
Antimicrobial and antifungal activity
-
Anticancer properties
-
Anti-inflammatory effects
-
Enzyme inhibition
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not available in the cited literature. However, the synthesis of a structurally similar compound, 3-hydroxy-8,9-dimethoxypterocarpan , has been described and is presented here as a representative example of a potential synthetic strategy.
Representative Synthesis of a Related Pterocarpan
This multi-step synthesis illustrates a common approach to constructing the pterocarpan core.
-
Selective Demethylation: 7-hydroxy-2',4',5'-trimethoxyisoflavone is treated with aluminum chloride in acetonitrile to selectively demethylate the 2'-position, yielding 7,2'-dihydroxy-4',5'-dimethoxyisoflavone.
-
Partial Benzylation: The resulting dihydroxyisoflavone undergoes partial benzylation at room temperature to protect the 7-hydroxyl group, affording 7-benzyloxy-4',5'-dimethoxy-2'-hydroxyisoflavone.
-
Reduction and Cyclization: The 2'-hydroxyisoflavone is then treated with sodium borohydride in a mixture of absolute alcohol and tetrahydrofuran. This step reduces the isoflavone and facilitates the cyclization to form the pterocarpan ring system.
-
Debenzylation (if necessary): In the case of the example, the benzyl protecting group is removed in a subsequent step to yield the final hydroxylated product. For the synthesis of the target molecule of this guide, a final debenzylation step would not be necessary if the starting materials are appropriately selected.
Signaling Pathways and Logical Relationships
Specific signaling pathways modulated by this compound have not been elucidated. However, based on its structural class, a logical workflow for its discovery and initial biological evaluation can be proposed. Additionally, the general biosynthetic pathway for pterocarpans is well-established.
Logical Workflow for Pterocarpan Drug Discovery
Caption: A generalized workflow for the discovery and development of pterocerpans as potential therapeutic agents.
General Pterocarpan Biosynthesis Pathway
Pterocarpans are synthesized in plants from isoflavone precursors. The final ring-closing step is a key enzymatic reaction that forms the characteristic benzofuro[3,2-c]chromene skeleton.[2][5]
Caption: A simplified diagram of the final steps in the biosynthesis of the pterocarpan core structure.
Conclusion
This compound (CAS: 1433-08-5) is a member of the pharmacologically relevant pterocarpan class of isoflavonoids. While its specific biological activities and synthetic pathways are not well-documented in current literature, the broader family of pterocarpans is known for a variety of bioactivities, including antimicrobial and anticancer effects. The provided biosynthetic pathway and representative synthetic protocol for a related compound offer a foundational understanding for researchers interested in this molecule. Further investigation is required to fully characterize the biological and pharmacological profile of this specific compound.
References
- 1. This compound | CAS 1433-08-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Pterocarpan - Wikipedia [en.wikipedia.org]
- 5. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate biosynthetic route to 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene in the plant kingdom
An In-depth Technical Guide for Researchers and Drug Development Professionals
The compound 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, scientifically known as homopterocarpin, is a pivotal member of the pterocarpan class of isoflavonoids. These molecules are renowned for their roles as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack. The unique stereochemistry and substitution pattern of homopterocarpin contribute to its significant biological activities, making its biosynthetic pathway a subject of intense research for applications in agriculture and medicine. This technical guide provides a comprehensive overview of the biosynthesis of homopterocarpin, detailing the enzymatic steps, presenting quantitative data, outlining key experimental protocols, and visualizing the intricate molecular pathways.
The Phenylpropanoid and Isoflavonoid Gateway
The journey to homopterocarpin begins with the general phenylpropanoid pathway, a central route in higher plants for the synthesis of a vast array of phenolic compounds. The amino acid L-phenylalanine, derived from the shikimate pathway, serves as the initial precursor. A series of enzymatic reactions, including deamination, hydroxylation, and ligation to Coenzyme A, leads to the formation of 4-coumaroyl-CoA. This molecule stands at a critical juncture, channeling carbon flux into various branch pathways, including the flavonoid and isoflavonoid routes.
The entry into the isoflavonoid pathway is marked by the action of isoflavone synthase (IFS), a cytochrome P450 enzyme. IFS catalyzes a unique aryl migration reaction, converting the flavanone intermediate, liquiritigenin (for the pathway leading to 9-methoxy pterocarpans), into a 2-hydroxyisoflavanone. This step is a defining feature of isoflavonoid biosynthesis.
The Pterocarpan-Specific Branch: A Stepwise Elucidation
Following the formation of the isoflavonoid skeleton, a series of enzymatic modifications channels the intermediates toward the pterocarpan core structure. The biosynthesis of homopterocarpin involves a specific sequence of reduction, methylation, and cyclization reactions.
Key Enzymatic Players
The currently understood enzymatic steps leading to homopterocarpin are:
-
2-hydroxyisoflavanone dehydratase (HID): This enzyme catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to form the corresponding isoflavone, daidzein.
-
Isoflavone 2'-hydroxylase (I2'H): A cytochrome P450 enzyme that introduces a hydroxyl group at the 2' position of the isoflavone B-ring.
-
Isoflavone reductase (IFR): This enzyme reduces the double bond in the C-ring of the isoflavone, yielding an isoflavanone.
-
Vestitone reductase (VR): VR further reduces the isoflavanone to a 7,2'-dihydroxy-4'-methoxyisoflavanol.
-
2-hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT): This S-adenosyl-L-methionine (SAM)-dependent methyltransferase is crucial for introducing a methyl group at the 4'-hydroxyl position of a 2-hydroxyisoflavanone intermediate. This is a key step in determining the methoxy substitution pattern of homopterocarpin.
-
An additional O-methyltransferase (OMT): A second methylation event is required to form the 3,9-dimethoxy substitution pattern of homopterocarpin. While the specific enzyme has not been definitively characterized in all homopterocarpin-producing species, it is hypothesized to be an isoflavonoid O-methyltransferase acting on a dihydroxy-pterocarpan intermediate.
-
Pterocarpan synthase (PTS): This dirigent domain-containing protein catalyzes the final and stereospecific ring closure of the 7,2'-dihydroxy-4'-methoxyisoflavanol intermediate to form the characteristic five-membered ether ring of the pterocarpan skeleton.[1]
Quantitative Insights into Homopterocarpin Biosynthesis
The accumulation of homopterocarpin and its precursors can vary significantly depending on the plant species, tissue type, and the presence of elicitors (molecules that induce a defense response). The following tables summarize available quantitative data from studies on pterocarpan biosynthesis.
| Plant Material | Compound | Elicitor | Concentration | Reference |
| Chickpea (Cicer arietinum) cell culture | Medicarpin | Yeast Extract | ~100 µg/g fresh weight | [2] |
| Chickpea (Cicer arietinum) cell culture | Maackiain | Yeast Extract | ~50 µg/g fresh weight | [2] |
| Alfalfa (Medicago sativa) | Medicarpin | Phoma medicaginis | Not specified | [3][4] |
| Sophora flavescens cell culture | Maackiain | Methyl Jasmonate | Not specified | [5] |
Table 1: Pterocarpan concentrations in elicited plant cell cultures.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Plant Source | Reference |
| NADPH:isoflavone oxidoreductase (IFR) | 2'-hydroxyformononetin | 6 | Not specified | Chickpea | [6] |
| NADPH:isoflavone oxidoreductase (IFR) | 2'-hydroxypseudobaptigenin | 6 | Not specified | Chickpea | [6] |
| NADPH:isoflavone oxidoreductase (IFR) | NADPH | 20 | Not specified | Chickpea | [6] |
Table 2: Kinetic parameters of key enzymes in pterocarpan biosynthesis.
Experimental Protocols for Studying Homopterocarpin Biosynthesis
Elucidating the biosynthesis of homopterocarpin requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of Pterocarpan Synthase (PTS)
Objective: To produce and purify recombinant PTS for in vitro characterization.
Protocol:
-
Gene Synthesis and Cloning: The coding sequence of the PTS gene is synthesized with codon optimization for expression in Escherichia coli. The synthesized gene is then cloned into an expression vector, such as pET-28a, containing an N-terminal His-tag for purification.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice. The cell lysate is clarified by centrifugation.
-
Affinity Chromatography: The clarified supernatant containing the His-tagged PTS is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The recombinant PTS is then eluted with elution buffer (lysis buffer with 250 mM imidazole).
-
Desalting and Concentration: The eluted protein is desalted and concentrated using a centrifugal filter device. The buffer is exchanged to a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol). The purity of the protein is assessed by SDS-PAGE.
Pterocarpan Synthase (PTS) Enzyme Assay
Objective: To determine the enzymatic activity of purified PTS.
Protocol:
-
Substrate Preparation: The substrate, 7,2'-dihydroxy-4'-methoxyisoflavanol, is synthesized chemically or produced enzymatically using upstream enzymes of the pathway.
-
Reaction Mixture: The standard assay mixture (100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 100 µM of the isoflavanol substrate, and a suitable amount of purified recombinant PTS protein (e.g., 1-5 µg).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed and centrifuged to separate the phases. The organic (ethyl acetate) phase containing the pterocarpan product is collected.
-
Product Analysis: The extracted product is dried under a stream of nitrogen and redissolved in a small volume of methanol. The product is then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification against an authentic standard of homopterocarpin.
Isoflavone O-Methyltransferase (IOMT) Enzyme Assay
Objective: To measure the activity of IOMT enzymes involved in homopterocarpin biosynthesis.
Protocol:
-
Enzyme Source: The enzyme can be a crude protein extract from plant tissues known to produce homopterocarpin or a purified recombinant protein expressed heterologously as described for PTS.
-
Reaction Mixture: A typical reaction mixture (100 µL) contains 100 mM Tris-HCl buffer (pH 7.5), 100 µM of the isoflavonoid substrate (e.g., daidzein or a dihydroxy-pterocarpan), 100 µM S-adenosyl-L-methionine (SAM) as the methyl donor, and the enzyme preparation.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.
-
Reaction Termination and Extraction: The reaction is terminated by adding 20 µL of 20% HCl. The methylated product is extracted with 200 µL of ethyl acetate.
-
Analysis: The ethyl acetate extract is evaporated to dryness, and the residue is dissolved in methanol. The products are analyzed by HPLC or LC-MS to identify and quantify the methylated isoflavonoid.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the transcript levels of genes involved in homopterocarpin biosynthesis in response to various stimuli.
Protocol:
-
Plant Material and Treatment: Plant tissues (e.g., leaves, roots, or cell cultures) are subjected to elicitor treatment (e.g., methyl jasmonate, salicylic acid, or fungal cell wall extracts) or control conditions. Samples are harvested at different time points.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissues using a suitable method (e.g., Trizol reagent or a commercial plant RNA extraction kit). The quality and quantity of RNA are assessed by spectrophotometry and gel electrophoresis. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design and Validation: Gene-specific primers for the target biosynthetic genes (e.g., IFS, I2'H, IFR, VR, OMT, PTS) and a reference gene (e.g., actin or ubiquitin) are designed using appropriate software. The specificity and efficiency of the primers are validated.
-
qRT-PCR Reaction: The qRT-PCR reaction is performed in a real-time PCR system using a SYBR Green-based detection method. The reaction mixture typically contains SYBR Green Master Mix, gene-specific primers, and cDNA template.
-
Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
Metabolic Profiling of Pterocarpans by LC-MS/MS
Objective: To identify and quantify homopterocarpin and its precursors in plant extracts.
Protocol:
-
Sample Extraction: Plant material is freeze-dried and ground to a fine powder. A known amount of the powdered tissue is extracted with a suitable solvent, typically 80% methanol, often with sonication or shaking.
-
Sample Preparation: The extract is centrifuged to pellet cell debris, and the supernatant is filtered through a 0.22 µm syringe filter.
-
LC-MS/MS Analysis: The analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
-
Chromatographic Separation: A C18 reversed-phase column is typically used for separation. The mobile phase usually consists of a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometry: The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode. For quantification, Multiple Reaction Monitoring (MRM) mode is used on a triple quadrupole instrument. Specific precursor-to-product ion transitions for homopterocarpin and its precursors are monitored.
-
-
Quantification: Absolute quantification is achieved by generating a calibration curve using authentic standards of the target compounds. An internal standard may be used to correct for variations in extraction efficiency and instrument response.
Visualizing the Pathway and Experimental Logic
To better understand the complex relationships in the biosynthesis of homopterocarpin and the workflow for its investigation, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for elucidating the homopterocarpin biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex and highly regulated process that is integral to the defense mechanisms of many leguminous plants. While significant progress has been made in identifying the core enzymatic machinery, several aspects warrant further investigation. The precise identity and kinetic properties of all O-methyltransferases involved in the final decoration of the pterocarpan scaffold remain to be fully elucidated in many species. Furthermore, a deeper understanding of the regulatory networks that govern the expression of biosynthetic genes under stress conditions will be crucial for metabolic engineering efforts.
The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the fascinating world of pterocarpan biosynthesis. By leveraging these methodologies, it will be possible to unlock the full potential of these bioactive molecules for the development of novel pharmaceuticals and for enhancing disease resistance in crop plants.
References
- 1. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation of isoflavones and pterocarpan phytoalexins in cell suspension cultures of different cultivars of chickpea (Cicer arietinum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicarpin and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular cloning and expression of alfalfa (Medicago sativa L.) vestitone reductase, the penultimate enzyme in medicarpin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pterocarpan phytoalexin biosynthesis in elicitor-challenged chickpea (Cicer arietinum L.) cell cultures. Purification, characterization and cDNA cloning of NADPH:isoflavone oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Homopterocarpin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homopterocarpin, a naturally occurring pterocarpan, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of homopterocarpin, alongside detailed experimental protocols for its isolation and biological evaluation. The document summarizes key quantitative data in structured tables and visualizes complex biological pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
Homopterocarpin is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. It is typically isolated from various plant species, including those from the genera Pterocarpus and Swartzia.
Identification and Formula
| Property | Value | Reference |
| CAS Number | 606-91-7 | |
| Molecular Formula | C₁₇H₁₆O₄ | |
| Molecular Weight | 284.31 g/mol | |
| IUPAC Name | (6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene | |
| Synonyms | 3,9-Dimethoxypterocarpan, Medicarpin methyl ether |
Physical Properties
Homopterocarpin is often described as an oil, suggesting its melting point is at or below ambient temperature.
| Property | Value | Reference |
| Appearance | Oil | |
| Boiling Point (calculated) | 395.0 ± 42.0 °C at 760 mmHg | |
| Density (calculated) | 1.2 ± 0.1 g/cm³ | |
| Flash Point (calculated) | 140.4 ± 34.7 °C | |
| Optical Activity | Exhibits levorotatory optical activity. | |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. |
Spectroscopic Data
Mass Spectrometry
The mass spectrum of homopterocarpin is characterized by a prominent molecular ion peak and specific fragmentation patterns that are useful for its identification.
| m/z | Interpretation |
| 284 | [M]⁺ (Molecular Ion) |
| 161 | Characteristic fragment |
| 148 | Characteristic fragment |
UV Spectroscopy
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| 286 nm | 6,900 M⁻¹cm⁻¹ | Ethanol |
NMR Spectroscopy
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for homopterocarpin.
¹H NMR Chemical Shifts (Illustrative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (tentative) |
| 7.40 - 6.40 | m | - | Aromatic Protons |
| 5.50 | d | 1H | O-CH-O |
| 4.25 | m | 1H | CH |
| 3.75 | s | 6H | 2 x -OCH₃ |
| 3.60 | m | 2H | -CH₂- |
¹³C NMR Chemical Shifts (Illustrative)
| Chemical Shift (δ) ppm | Assignment (tentative) |
| 161.0 - 150.0 | Aromatic C-O |
| 130.0 - 100.0 | Aromatic C-H and C-C |
| 78.0 | O-CH-O |
| 66.0 | -CH₂-O- |
| 55.0 | -OCH₃ |
| 40.0 | CH |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~3000 | C-H stretch (aromatic) |
| ~2950, ~2850 | C-H stretch (aliphatic) |
| ~1620, ~1500 | C=C stretch (aromatic) |
| ~1270 | C-O stretch (aryl ether) |
| ~1100 | C-O stretch (aliphatic ether) |
Biological Activities and Signaling Pathways
Homopterocarpin exhibits a range of biological activities, with its roles as a monoamine oxidase-B (MAO-B) inhibitor and a hepatoprotective agent being particularly well-documented.
Monoamine Oxidase-B (MAO-B) Inhibition
Homopterocarpin is a potent and competitive reversible inhibitor of human MAO-B.
| Parameter | Value |
| IC₅₀ | 0.72 µM |
| Kᵢ | 0.21 µM |
The inhibition of MAO-B by homopterocarpin increases the levels of dopamine in the brain, a mechanism relevant to the management of neurodegenerative diseases like Parkinson's disease.
Hepatoprotective Activity
Homopterocarpin has demonstrated significant hepatoprotective effects against drug-induced liver injury, such as that caused by acetaminophen overdose. Its mechanism of action involves antioxidant and anti-inflammatory pathways.
Experimental Protocols
Isolation of Homopterocarpin from Pterocarpus erinaceus
This protocol provides a general workflow for the extraction and isolation of homopterocarpin.
Methodology:
-
Plant Material: Dried and powdered bark of Pterocarpus erinaceus is used as the starting material.
-
Extraction: The powdered plant material is subjected to maceration with dichloromethane at room temperature for 48 hours.
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield the crude dichloromethane extract.
-
Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.
-
Elution: The column is eluted with a gradient of solvents, typically starting with non-polar solvents like n-hexane and gradually increasing the polarity with solvents like ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing homopterocarpin.
-
Purification: Fractions rich in homopterocarpin are pooled and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Evaluation of Hepatoprotective Activity in a Rat Model
This protocol outlines the procedure for assessing the hepatoprotective effect of homopterocarpin against acetaminophen-induced liver injury in rats.
Methodology:
-
Animal Model: Male Wistar rats are used for the study.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: The rats are randomly divided into the following groups:
-
Group I (Control): Receives the vehicle (e.g., saline or a suitable solvent).
-
Group II (Acetaminophen): Receives a single high dose of acetaminophen (e.g., 2 g/kg, orally) to induce hepatotoxicity.
-
Group III (Homopterocarpin + Acetaminophen): Pre-treated with homopterocarpin (at various doses, e.g., 25, 50, 75 mg/kg, orally) for a specified period (e.g., 7 days) before acetaminophen administration.
-
Group IV (Silymarin + Acetaminophen): Pre-treated with a standard hepatoprotective drug, silymarin (e.g., 100 mg/kg, orally), before acetaminophen administration.
-
-
Induction of Hepatotoxicity: On the last day of pre-treatment, hepatotoxicity is induced in groups II, III, and IV by oral administration of acetaminophen.
-
Sample Collection: After a specified time (e.g., 24 or 48 hours) following acetaminophen administration, blood samples are collected for biochemical analysis, and the animals are euthanized to collect liver tissue for histopathological examination and analysis of oxidative stress markers.
-
Biochemical Analysis: Serum levels of liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin are measured.
-
Oxidative Stress Markers: Liver homogenates are used to measure levels of malondialdehyde (MDA), reduced glutathione (GSH), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
-
Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to observe any pathological changes.
Conclusion
Homopterocarpin is a promising natural compound with well-defined physicochemical properties and significant biological activities. Its potential as a MAO-B inhibitor and a hepatoprotective agent warrants further investigation for the development of novel therapeutic agents. This technical guide provides a solid foundation of data and methodologies to support and facilitate future research on this valuable isoflavonoid.
In-depth Technical Guide: 1H and 13C NMR Spectral Data of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene
Disclaimer: Following a comprehensive search of available scientific literature and spectral databases, specific and fully assigned 1H and 13C NMR spectral data for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene could not be located. The information presented in this guide is based on the analysis of structurally related compounds and general principles of NMR spectroscopy. It is intended to provide a predictive framework and illustrative examples for researchers, scientists, and drug development professionals.
Introduction
This compound, also known by its synonym 3,9-dimethoxypterocarpen, belongs to the pterocarpan class of isoflavonoids. Pterocarpans are known for their diverse biological activities, making their structural elucidation and characterization a significant area of research. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of such complex organic molecules. This guide provides a theoretical framework for the expected 1H and 13C NMR spectral data of the title compound, alongside generalized experimental protocols and conceptual diagrams to aid in its identification and characterization.
Predicted 1H and 13C NMR Spectral Data
The expected chemical shifts for this compound are presented below. These predictions are based on the analysis of spectral data from structurally similar pterocarpans and related benzofurochromene skeletons. Actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted 1H NMR Data
Table 1: Predicted 1H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| H-1 | 6.8 - 7.0 | d | ~8.5 |
| H-2 | 6.6 - 6.8 | dd | ~8.5, 2.5 |
| H-4 | 6.9 - 7.1 | d | ~2.5 |
| H-6eq | 4.2 - 4.4 | dd | ~11.0, 5.0 |
| H-6ax | 3.6 - 3.8 | t | ~11.0 |
| H-6a | 4.5 - 4.7 | d | ~6.5 |
| H-7 | 7.3 - 7.5 | d | ~8.5 |
| H-8 | 6.5 - 6.7 | dd | ~8.5, 2.0 |
| H-10 | 6.4 - 6.6 | d | ~2.0 |
| H-11a | 5.5 - 5.7 | d | ~6.5 |
| 3-OCH3 | 3.8 - 3.9 | s | - |
| 9-OCH3 | 3.7 - 3.8 | s | - |
Predicted 13C NMR Data
Table 2: Predicted 13C NMR Chemical Shifts (δ) for this compound.
| Carbon | Predicted δ (ppm) |
| C-1 | 115 - 117 |
| C-2 | 110 - 112 |
| C-3 | 160 - 162 |
| C-4 | 98 - 100 |
| C-4a | 155 - 157 |
| C-6 | 66 - 68 |
| C-6a | 40 - 42 |
| C-6b | 120 - 122 |
| C-7 | 125 - 127 |
| C-8 | 108 - 110 |
| C-9 | 162 - 164 |
| C-10 | 102 - 104 |
| C-10a | 158 - 160 |
| C-11a | 78 - 80 |
| C-11b | 118 - 120 |
| 3-OCH3 | 55 - 56 |
| 9-OCH3 | 55 - 56 |
Experimental Protocols
The following is a generalized experimental protocol for obtaining high-quality 1H and 13C NMR spectra of pterocarpan-type compounds.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary. The solution should be clear and free of any particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.
3.2. NMR Spectrometer and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
13C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets.
-
Temperature: 298 K.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Visualization of NMR Data Analysis Workflow
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR data.
Mass Spectrometry Fragmentation of Homopterocarpin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Homopterocarpin. The document details the characteristic fragmentation pathways, presents quantitative data in a structured format, and outlines a representative experimental protocol for analysis.
Introduction to Homopterocarpin and Mass Spectrometry Analysis
Homopterocarpin is a pterocarpan, a class of isoflavonoids known for their biological activities. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and structural elucidation in complex matrices, a vital step in natural product research and drug development. Electron Ionization (EI) mass spectrometry is a common technique for the analysis of such compounds, providing reproducible fragmentation patterns that serve as a molecular fingerprint.
Quantitative Fragmentation Data
The Electron Ionization Mass Spectrometry (EI-MS) of Homopterocarpin is characterized by a stable molecular ion and several key fragment ions. The molecular ion is often the most abundant peak in the spectrum. The primary fragmentation events involve the cleavage of the pterocarpan skeleton.
| Fragment Description | m/z (Mass-to-Charge Ratio) | Proposed Formula | Relative Abundance |
| Molecular Ion | 284 | C₁₇H₁₆O₄ | Base Peak[1] |
| Loss of a methyl radical | 269 | C₁₆H₁₃O₄ | Intense Peak[1] |
| Loss of a methoxyphenolic neutral fragment | 161 | C₉H₉O₂ | Less Abundant[1] |
| Benzofuran derivative fragment ion | 148 | C₈H₄O₃ | Less Abundant[1] |
Proposed Fragmentation Pathway
The fragmentation of Homopterocarpin under EI-MS proceeds through a series of characteristic steps. The initial ionization forms a radical cation at m/z 284. The most prominent fragmentation pathways include the loss of a methyl group and the retro-Diels-Alder (RDA) cleavage of the heterocyclic ring system, a common fragmentation mechanism for pterocarpans.
References
An In-depth Technical Guide to the Solubility of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene. Due to the limited availability of specific experimental data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and provides a detailed experimental protocol for its quantitative determination.
Predicted Solubility Profile
The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound is a pterocarpan, a class of isoflavonoids. Its structure consists of a rigid, fused four-ring system, which is largely nonpolar. The presence of two methoxy (-OCH3) groups and ether linkages introduces some polarity, but the large aromatic core is expected to dominate its solubility behavior.
The principle of "like dissolves like" suggests that nonpolar compounds are more soluble in nonpolar solvents, while polar compounds are more soluble in polar solvents. Given its predominantly nonpolar nature, this compound is expected to have low solubility in highly polar solvents like water and better solubility in organic solvents.
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Highly Polar Protic | Insoluble | The large, nonpolar aromatic scaffold outweighs the polarity of the two methoxy groups, preventing significant interaction with water molecules. |
| Methanol | Polar Protic | Sparingly Soluble | The alkyl part of methanol can interact with the nonpolar regions, while the hydroxyl group can interact with the ether oxygens, leading to some solubility. |
| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, but its slightly larger alkyl chain may improve interactions with the nonpolar core. |
| Acetone | Polar Aprotic | Moderately Soluble | Acetone's polarity is suitable for interacting with the methoxy groups, and its overall character can solvate the aromatic system. |
| Dichloromethane (DCM) | Nonpolar | Soluble | DCM is a nonpolar solvent that is effective at dissolving large, nonpolar organic molecules. |
| Chloroform | Nonpolar | Soluble | Similar to DCM, chloroform is expected to be a good solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Soluble | DMSO is a powerful and versatile solvent capable of dissolving a wide range of nonpolar and polar compounds. |
| N,N-Dimethylformamide (DMF) | Highly Polar Aprotic | Soluble | Similar to DMSO, DMF is a strong solvent for many organic compounds. |
| Hexane | Nonpolar | Sparingly Soluble to Insoluble | While nonpolar, the specific interactions with the fused ring system might be less favorable compared to solvents like DCM or chloroform. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the saturation shake-flask method is a widely accepted and reliable technique.[1][2][3] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that saturation is reached.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period (e.g., 24 hours) to allow the undissolved solid to sediment.[4] Alternatively, centrifuge the vials at a high speed (e.g., 14,000 rpm) for a set time (e.g., 15 minutes) to pellet the excess solid.[4]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Calibration: Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
Visualizations
The following diagram illustrates the logical steps of the shake-flask method for determining solubility.
This compound belongs to the pterocarpan class of compounds. Pterocarpans are known phytoalexins in leguminous plants, and their biosynthesis is a subject of research.[5][6] The following diagram outlines a simplified representation of the final steps in the pterocarpan biosynthetic pathway, highlighting the formation of the characteristic fused ring system.
References
- 1. enamine.net [enamine.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 5. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of the 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene Scaffold: A Technical Overview
Dissemination of this document is intended for researchers, scientists, and drug development professionals. The information contained herein is for investigational purposes only and should not be construed as a promotion of any specific compound for therapeutic use.
Introduction
The 6H-benzofuro[3,2-c]chromene core is a significant heterocyclic scaffold found in a variety of natural products and synthetic analogues that have demonstrated a wide range of biological activities. This technical guide provides an in-depth overview of the known biological activities associated with this structural motif, with a particular focus on anticancer and antimicrobial properties. While specific biological data for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene is not extensively available in the current body of scientific literature, this document will detail the activities of structurally related compounds to provide a comprehensive understanding of the potential of this chemical class. The data presented is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery.
Anticancer Activity of Benzofuro[3,2-c]chromene Derivatives
A number of derivatives of the benzofuro[3,2-c]chromene and the broader chromene family have been investigated for their potential as anticancer agents.[1] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.
Quantitative Data for Anticancer Activity
The following table summarizes the cytotoxic activity of several chromene derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydropyrano[2,3-g]chromene | 4-Clpgc | K562 (Leukemia) | 102 ± 1.6 | [2] |
| Dihydropyrano[2,3-g]chromene | pgc | K562 (Leukemia) | 278 ± 2.7 | [2] |
| Benzo[h]chromene | Compound 5a | HL-60 (Leukemia) | 0.24 | [3] |
| Benzo[h]chromene | Compound 6a | HL-60 (Leukemia) | 0.29 | [3] |
| Benzo[h]chromene | Compound 1a | T. cruzi | 19.2 | [4] |
| Benzo[h]chromene | Compound 3f | T. cruzi | 24.7 | [4] |
| Benzofuran-based oxadiazole | Compound 14c | HCT116 (Colon) | 3.27 | [5] |
| 2(3)-phenylbenzofuran | Compound 5a | Pin1 inhibition | 0.874 | [5] |
| 3-methylbenzofuran | Compound 16b | A549 (Lung) | 1.48 | [5] |
Note: The specific structures of the derivatives are detailed in the cited literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]
Materials:
-
Cancer cell lines (e.g., K562, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol or DMSO)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into 96-well plates at a density of approximately 5 × 10^4 cells/well in 100 µL of complete medium.[6][7]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the wells, and include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation with Compound: Incubate the plates for a further 24 to 72 hours.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Formazan Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways in Anticancer Activity
Chromene derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[3][9] The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8.[9] The intrinsic pathway is mitochondrial-mediated and involves the release of cytochrome c, which activates caspase-9.[10] Both pathways converge to activate executioner caspases, such as caspase-3, which leads to the cleavage of cellular proteins and ultimately cell death.[9][10]
Apoptosis Signaling Pathway Induced by Chromene Derivatives
Caption: Generalized apoptosis signaling pathways.
Antimicrobial Activity
Certain chromene derivatives have also been screened for their antimicrobial properties.[11]
Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Mueller-Hinton broth)
-
96-well microplates
-
Test compounds
-
Standard antibiotic (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in nutrient broth and adjust the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
The benzofuro[3,2-c]chromene scaffold and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly in the field of oncology. While further research is needed to elucidate the specific biological activities of this compound, the data from related compounds suggest that this is a fruitful area for continued investigation. The methodologies and data presented in this guide are intended to support and inform future research endeavors in this area.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 2. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer test with the MTT assay method [bio-protocol.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Navigating the Biological Fate of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene: A Technical Guide to Putative Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,9-dimethoxy-6H-benzofuro[3,2-c]chromene belongs to the pterocarpan class of natural products, a group of compounds known for their diverse biological activities. While direct and extensive research on the pharmacokinetics and metabolism of this specific molecule is limited in publicly available literature, this guide provides a comprehensive framework for understanding its likely biological fate. By examining data from structurally related compounds and outlining standard experimental protocols, we can construct a putative metabolic map and pharmacokinetic profile. This document serves as a foundational resource for researchers initiating studies on this and similar benzofuro[3,2-c]chromene derivatives.
The chromene and benzochromene cores are recognized for a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant activities.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for the development of this compound as a potential therapeutic agent. This guide will detail the probable metabolic pathways and provide standardized methodologies for their investigation.
Physicochemical Properties of a Structurally Related Analog
To provide context, the following table summarizes the physicochemical properties of a related compound, 3,9-Dihydroxy-6H-[4]benzofuro[3,2-c]chromen-6-one (Coumestrol). These values can offer initial insights into the potential behavior of the target molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈O₅ | [5] |
| Molecular Weight | 268.2210 g/mol | [5] |
| Form | Solid | [5] |
| Purity | 98% | [5] |
Putative Metabolic Pathways
The metabolism of this compound is anticipated to proceed through Phase I and Phase II reactions, typical for xenobiotics. The presence of two methoxy groups suggests that O-demethylation will be a primary metabolic route, catalyzed by cytochrome P450 (CYP) enzymes. Subsequent hydroxylation and conjugation reactions are also likely.
Figure 1: Putative metabolic pathway of this compound.
Experimental Protocols
In Vitro Metabolism Study
This protocol is adapted from methodologies used for studying the metabolism of other polycyclic aromatic hydrocarbons.[6]
Objective: To identify the primary metabolites of this compound using liver microsomes.
Materials:
-
This compound
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
Figure 2: Experimental workflow for in vitro metabolism studies.
In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetic profile of the compound in a rodent model.
Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound following systemic administration.
Materials:
-
This compound
-
Suitable vehicle for administration (e.g., saline, PEG400)
-
Sprague-Dawley rats (or other appropriate animal model)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
LC-MS/MS system
Procedure:
-
Formulate the test compound in a suitable vehicle for intravenous (IV) and/or oral (PO) administration.
-
Acclimate the animals and fast them overnight before dosing.
-
Administer the compound to the animals at a predetermined dose.
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable route (e.g., tail vein, jugular vein).
-
Process the blood samples to obtain plasma by centrifugation.
-
Extract the drug from the plasma using SPE or LLE to remove proteins and other interfering substances.
-
Analyze the concentration of the parent drug (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Figure 3: General workflow for an in vivo pharmacokinetic study.
Conclusion
While specific experimental data on the pharmacokinetics and metabolism of this compound are not yet available, this guide provides a robust framework for future investigations. Based on its chemical structure, the compound is expected to undergo extensive Phase I metabolism, primarily through O-demethylation, followed by Phase II conjugation. The outlined in vitro and in vivo protocols offer standardized approaches to elucidate its ADME properties. The successful characterization of its pharmacokinetic profile will be a critical step in evaluating the therapeutic potential of this and other related benzofuro[3,2-c]chromene derivatives. Further research is essential to validate these hypotheses and to fully understand the biological fate of this compound.
References
- 1. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cymitquimica.com [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
Antifungal Properties of Homopterocarpin Against Plant Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homopterocarpin, a naturally occurring pterocarpan, has demonstrated significant antifungal activity against a range of plant pathogens, positioning it as a promising candidate for the development of novel, biodegradable fungicides. This technical guide provides a comprehensive overview of the current state of research on the antifungal properties of homopterocarpin, with a focus on its efficacy against economically important fungal species such as Colletotrichum gloeosporioides, Colletotrichum lindemuthianum, and Colletotrichum acutatum. This document synthesizes quantitative data on its antifungal activity, details the experimental protocols used in its evaluation, and explores its potential mechanisms of action and the signaling pathways it may influence.
Introduction
The increasing prevalence of fungicide resistance in plant pathogens, coupled with the environmental and health concerns associated with synthetic fungicides, has intensified the search for effective and sustainable alternatives. Natural products derived from plants, such as phytoalexins and phytoanticipins, offer a rich source of novel antifungal agents. Homopterocarpin, a pterocarpan phytoalexin, has emerged as a molecule of interest due to its demonstrated inhibitory effects on the growth and development of various phytopathogenic fungi. This guide aims to provide a detailed technical resource for researchers and professionals involved in the discovery and development of new antifungal therapies for agriculture.
Quantitative Antifungal Activity of Homopterocarpin
The antifungal efficacy of homopterocarpin has been quantified against several plant pathogens, primarily focusing on species of Colletotrichum, the causative agents of anthracnose disease in a wide range of crops. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Mycelial Growth Inhibition of Colletotrichum spp. by Homopterocarpin
| Fungal Species | Concentration (µg/mL) | Inhibition (%) | Time (hours) | Reference |
| C. acutatum | 200 | 40 - 70 | 24 | [1] |
| C. acutatum | 200 | 45 | 48 | [1] |
| C. gloeosporioides | 200 | 24 - 54 | 24 | [1] |
| C. gloeosporioides | 200 | 41 | 96 | [1] |
Table 2: IC₅₀ Values of Homopterocarpin and Its Derivatives Against Colletotrichum spp.
| Compound | Fungal Species | IC₅₀ (µM) | Time (hours) | Reference |
| Homopterocarpin (1) | C. lindemuthianum | 823.1 | 120 | [2] |
| Homopterocarpin (1) | C. gloeosporioides | 946.1 | 96 | [2] |
| Derivative 7 (Medicarpin) | C. lindemuthianum | 335.4 | 120 | [2] |
| Derivative 7 (Medicarpin) | C. gloeosporioides | 577.3 | 96 | [2] |
| Derivative 8 | C. lindemuthianum | 352.1 | 120 | [2] |
| Derivative 8 | C. gloeosporioides | 375.9 | 96 | [2] |
Table 3: Spore Germination Inhibition of Colletotrichum gloeosporioides by Homopterocarpin and Its Derivatives
| Compound | Concentration (µM) | Inhibition of Spore Germination (%) | Reference |
| Homopterocarpin (1) | 704 | 46 | [2] |
| Derivative 7 (Medicarpin) | 704 | ~100 | [2] |
| Derivative 8 | 704 | ~100 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of homopterocarpin's antifungal activity.
In Vitro Antifungal Assays
This assay is used to determine the effect of a compound on the vegetative growth of a fungus.
-
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Homopterocarpin stock solution (in a suitable solvent like DMSO)
-
Sterile Petri dishes (90 mm)
-
Fungal cultures of the target pathogen
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
-
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50°C.
-
Add the desired concentration of homopterocarpin stock solution to the molten PDA to achieve the final test concentrations. An equivalent volume of the solvent is added to the control plates.
-
Pour the supplemented PDA into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) for a specified period (e.g., 7 days).
-
Measure the radial growth of the fungal colony in both the treated and control plates.
-
Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where: dc = average diameter of the fungal colony in the control group dt = average diameter of the fungal colony in the treatment group
-
This assay assesses the impact of a compound on the germination of fungal spores.
-
Materials:
-
Fungal spore suspension of the target pathogen
-
Potato Dextrose Broth (PDB) or a suitable germination medium
-
Homopterocarpin stock solution
-
Sterile microtiter plates (96-well) or glass slides
-
Microscope
-
Hemocytometer
-
-
Procedure:
-
Prepare a spore suspension from a mature fungal culture and adjust the concentration using a hemocytometer (e.g., 1 x 10⁶ spores/mL).
-
In the wells of a microtiter plate or on a glass slide, mix the spore suspension with PDB containing various concentrations of homopterocarpin. A control with the solvent alone should be included.
-
Incubate the plates/slides in a humid chamber at the optimal temperature for spore germination for a specific duration (e.g., 24 hours).
-
Observe the spores under a microscope and count the number of germinated and non-germinated spores in a random field of view. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination inhibition using the formula: Inhibition (%) = [1 - (Germinated spores in treatment / Germinated spores in control)] x 100
-
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Liquid culture medium (e.g., PDB or RPMI-1640)
-
Homopterocarpin stock solution
-
Fungal inoculum (spore suspension or mycelial fragments)
-
Sterile 96-well microtiter plates
-
Microplate reader (optional)
-
-
Procedure:
-
Prepare a serial dilution of homopterocarpin in the liquid medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the target fungus to each well.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plate at the appropriate temperature and for a sufficient duration (e.g., 48-72 hours).
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density using a microplate reader.
-
In Vivo Antifungal Assay on Fruit
This assay evaluates the efficacy of a compound in controlling fungal disease on a host plant tissue.
-
Materials:
-
Healthy, unripe fruits (e.g., papaya, mango)
-
Fungal spore suspension of the pathogen
-
Homopterocarpin solution
-
Sterile needle or scalpel
-
Humid chambers
-
-
Procedure:
-
Surface sterilize the fruits.
-
Create a small wound on the surface of each fruit using a sterile needle or scalpel.
-
Apply a specific volume of the homopterocarpin solution to the wound site. Control fruits are treated with the solvent alone.
-
After a short drying period, inoculate the wound site with a known concentration of the fungal spore suspension.
-
Place the fruits in a humid chamber to maintain high humidity.
-
Incubate at an appropriate temperature for several days.
-
Assess the disease development by measuring the lesion diameter or disease severity index.
-
Calculate the percentage of disease inhibition compared to the control group.
-
Potential Mechanisms of Action and Signaling Pathways
While the precise molecular mechanisms underlying the antifungal activity of homopterocarpin are not yet fully elucidated, several potential targets and pathways can be hypothesized based on the known mechanisms of other antifungal compounds and the general cellular processes of fungi.
Disruption of Fungal Cell Membrane and Wall Integrity
The fungal cell membrane, rich in ergosterol, and the chitin-glucan cell wall are primary targets for many antifungal agents. Homopterocarpin may exert its effect by:
-
Altering Membrane Permeability: It could interact with membrane components, leading to increased permeability, leakage of essential intracellular contents, and ultimately cell death.
-
Inhibiting Cell Wall Synthesis: Homopterocarpin might interfere with the enzymes responsible for the synthesis of chitin or β-glucans, weakening the cell wall and making the fungus susceptible to osmotic stress.
Interference with Fungal Signaling Pathways
Fungi possess complex signaling networks that regulate growth, development, and pathogenicity. Homopterocarpin could potentially disrupt these pathways.
-
MAPK Signaling: Mitogen-activated protein kinase (MAPK) cascades are crucial for fungal responses to environmental stress and for pathogenic development. Homopterocarpin could inhibit key kinases in these pathways, thereby impairing the fungus's ability to infect the host.
-
cAMP-PKA Signaling: The cyclic AMP-protein kinase A (cAMP-PKA) pathway is another vital signaling route in fungi, controlling morphogenesis and virulence. Interference with this pathway could explain the observed inhibition of spore germination and mycelial growth.
Induction of Plant Defense Signaling Pathways
As a phytoalexin, homopterocarpin is naturally produced by plants in response to pathogen attack. Its application could also prime or directly induce the plant's own defense mechanisms.
-
Salicylic Acid (SA) Pathway: This pathway is typically associated with resistance to biotrophic and hemibiotrophic pathogens. Homopterocarpin might enhance the production of SA and the expression of pathogenesis-related (PR) proteins.
-
Jasmonic Acid (JA) / Ethylene (ET) Pathway: This pathway is generally involved in defense against necrotrophic pathogens. Homopterocarpin could modulate this pathway to enhance resistance.
Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating the antifungal properties of homopterocarpin.
Hypothetical Fungal Signaling Pathway Inhibition
Caption: Hypothetical inhibition of fungal MAPK and cAMP-PKA signaling pathways by homopterocarpin.
Potential Induction of Plant Defense Signaling
References
In Vitro Anti-inflammatory Effects of Homopterocarpin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homopterocarpin, a pterocarpan found in various plants of the Leguminosae family, has garnered interest for its potential therapeutic properties, including antioxidant and antimicrobial activities. This technical guide provides a comprehensive overview of the methodologies to investigate the in-vitro anti-inflammatory effects of Homopterocarpin. While direct experimental data on the anti-inflammatory activity of isolated Homopterocarpin is emerging, this document outlines the established experimental protocols and signaling pathways commonly implicated in inflammation that are pertinent to its evaluation. The guide details the necessary assays to quantify key inflammatory mediators and elucidate the potential mechanisms of action, including the inhibition of the NF-κB and MAPK signaling pathways.
Quantitative Analysis of Anti-inflammatory Activity
The following tables are templates for summarizing the quantitative data obtained from in vitro anti-inflammatory assays of Homopterocarpin.
Table 1: Effect of Homopterocarpin on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% Inhibition) | IC50 (µM) for NO Inhibition | PGE2 Production (% Inhibition) | IC50 (µM) for PGE2 Inhibition | Cell Viability (%) |
| Control | 0 | \multirow{5}{}{N/A} | 0 | \multirow{5}{}{N/A} | 100 |
| Vehicle (LPS only) | 100 (0% Inhibition) | 100 (0% Inhibition) | ~100 | ||
| Homopterocarpin (X µM) | Data Point | Data Point | Data Point | ||
| Homopterocarpin (Y µM) | Data Point | Data Point | Data Point | ||
| Homopterocarpin (Z µM) | Data Point | Data Point | Data Point | ||
| Positive Control (e.g., L-NAME for NO, Indomethacin for PGE2) | Data Point | Data Point | Data Point | Data Point | Data Point |
Table 2: Effect of Homopterocarpin on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α (% Inhibition) | IC50 (µM) for TNF-α | IL-6 (% Inhibition) | IC50 (µM) for IL-6 | IL-1β (% Inhibition) | IC50 (µM) for IL-1β |
| Control | 0 | \multirow{5}{}{N/A} | 0 | \multirow{5}{}{N/A} | 0 | \multirow{5}{*}{N/A} |
| Vehicle (LPS only) | 100 (0% Inhibition) | 100 (0% Inhibition) | 100 (0% Inhibition) | |||
| Homopterocarpin (X µM) | Data Point | Data Point | Data Point | |||
| Homopterocarpin (Y µM) | Data Point | Data Point | Data Point | |||
| Homopterocarpin (Z µM) | Data Point | Data Point | Data Point | |||
| Positive Control (e.g., Dexamethasone) | Data Point | Data Point | Data Point | Data Point | Data Point | Data Point |
Table 3: Effect of Homopterocarpin on Cyclooxygenase-2 (COX-2) Enzyme Activity
| Concentration (µM) | COX-2 Activity (% Inhibition) | IC50 (µM) |
| Control | 0 | \multirow{4}{*}{N/A} |
| Homopterocarpin (X µM) | Data Point | |
| Homopterocarpin (Y µM) | Data Point | |
| Homopterocarpin (Z µM) | Data Point | |
| Positive Control (e.g., Celecoxib) | Data Point | Data Point |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and protein analysis).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of Homopterocarpin (dissolved in a suitable solvent like DMSO, with final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine production).
-
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
These pro-inflammatory mediators are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific PGE2, TNF-α, IL-6, or IL-1β kits.[1][2]
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance at the recommended wavelength and calculate the concentrations based on a standard curve.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This cell-free assay determines the direct inhibitory effect of Homopterocarpin on COX-2 enzyme activity.
-
The assay typically involves the incubation of purified COX-2 enzyme with arachidonic acid (the substrate) in the presence of Homopterocarpin.
-
The production of prostaglandins is measured, often through a colorimetric or fluorometric method.[5][6]
-
Calculate the percentage of COX-2 inhibition relative to a control without the inhibitor.
NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression.[7][8][9]
-
Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Co-transfect with a Renilla luciferase plasmid for normalization of transfection efficiency.
-
After 24 hours, pre-treat the cells with Homopterocarpin followed by LPS stimulation.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity indicates the level of NF-κB activation.
MAPK Signaling Pathway Analysis (Western Blot)
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade in inflammation.
-
After treatment with Homopterocarpin and LPS for a shorter duration (e.g., 15-60 minutes), lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of key MAPK proteins (p38, ERK1/2, and JNK).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the effect of Homopterocarpin on the phosphorylation of MAPK proteins.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the investigation of Homopterocarpin's anti-inflammatory effects.
Caption: Experimental workflow for assessing the in vitro anti-inflammatory effects of Homopterocarpin.
Caption: Proposed inhibitory mechanism of Homopterocarpin on the NF-κB signaling pathway.
Caption: Proposed inhibitory mechanism of Homopterocarpin on the MAPK signaling pathway.
Conclusion
This technical guide provides a robust framework for the comprehensive in vitro evaluation of the anti-inflammatory properties of Homopterocarpin. By following the detailed experimental protocols and utilizing the provided templates for data presentation and visualization, researchers can systematically investigate its potential to modulate key inflammatory pathways. The elucidation of Homopterocarpin's effects on NO, PGE2, and pro-inflammatory cytokine production, as well as its impact on the NF-κB and MAPK signaling cascades, will be crucial in determining its viability as a novel anti-inflammatory agent for further drug development.
References
- 1. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 2. Blocking interleukin-6 signaling inhibits cell viability/proliferation, glycolysis, and colony forming activity of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
An In-depth Technical Guide on 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, a pterocarpan of significant interest in medicinal chemistry. The document details its historical discovery and synthesis, offers in-depth experimental protocols for its preparation and biological evaluation, and presents its known biological activities with a focus on its anticancer and anti-inflammatory properties. Quantitative data on its biological efficacy are summarized, and key signaling pathways modulated by this compound are visualized to elucidate its mechanism of action. This guide serves as a critical resource for researchers engaged in the study and development of novel therapeutics based on the pterocarpan scaffold.
Introduction
This compound, often referred to as (±)-pterocarpin, is a naturally occurring isoflavonoid characterized by a tetracyclic ring system forming a benzofuran-benzopyran structure. Pterocarpans constitute the second largest group of isoflavonoids and are recognized for their diverse and potent biological activities. This class of compounds, including this compound, has garnered considerable attention for its potential as a lead compound in drug discovery programs, particularly in the fields of oncology and inflammation.
Discovery and History
The pioneering work on the synthesis of the pterocarpan skeleton was conducted by Fukui and Nakayama. Their total synthesis of (±)-pterocarpin in 1966 marked a significant milestone in the chemistry of this class of natural products. This initial synthesis paved the way for further exploration of the biological activities of pterocarpans and the development of various synthetic methodologies.
The first total synthesis of (±)-pterocarpin was achieved through a multi-step process starting from 2'-hydroxy-7,4'-dimethoxyisoflavone. This foundational work provided the basis for numerous subsequent synthetic approaches to pterocarpans and their analogs.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₄ | |
| Molecular Weight | 282.29 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 197 °C | [1] |
| Boiling Point | 486.1ºC at 760 mmHg | [1] |
| Density | 1.355 g/cm³ | [1] |
| XLogP3 | 3.7 | [1] |
Synthesis and Experimental Protocols
The synthesis of (±)-3,9-dimethoxy-6H-benzofuro[3,2-c]chromene can be achieved through various routes. The classical approach, based on the work of Fukui and Nakayama, involves the reductive cyclization of a 2'-hydroxyisoflavone precursor.
Total Synthesis of (±)-Pterocarpin
This protocol is adapted from the foundational work on pterocarpan synthesis.
Experimental Workflow:
Caption: Synthetic workflow for (±)-Pterocarpin.
Step-by-step Protocol:
-
Synthesis of 2'-Hydroxy-7,4'-dimethoxyisoflavone:
-
Condensation of 2'-hydroxy-4'-methoxyacetophenone with p-anisaldehyde in the presence of a base to yield the corresponding chalcone.
-
Oxidative cyclization of the chalcone using selenium dioxide to form the isoflavone.
-
-
Reduction to the Isoflavanone:
-
The 2'-hydroxy-7,4'-dimethoxyisoflavone is reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding isoflavanone.
-
-
Reductive Cyclization to (±)-Pterocarpin:
-
The isoflavanone is subjected to reductive cyclization. This can be achieved by treatment with sodium borohydride followed by acidification, which promotes the cyclization to form the pterocarpan ring system.
-
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
Pterocarpans, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Data:
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Pterocarpanquinone (LQB-118) | Various human cancer cell lines | Cell death assay | µM range | [2] |
| 4'-dehydroxycabenegrin A-I | Leukemia, melanoma, colon | Cytotoxicity assay | 3.1 - 8.5 µg/mL | [3] |
| Leiocarpin | Sea urchin egg | Antimitotic assay | 0.1 - 1.2 µg/mL | [3] |
| Dihydroquinoline derivative 11 | T47D, MCF-7, MDA-MB-231 | Growth inhibition | 2.20 - 11.90 | [4] |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).
Quantitative Anti-inflammatory Data:
| Compound | Cell System | Assay | IC₅₀ (µM) | Reference |
| Pterocarpanoid 5 | LPS-stimulated BV-2 microglial cells | NO production inhibition | 12.0 | [5] |
| Apigenin (1) | LPS-stimulated RAW 264.7 macrophages | NO production inhibition | 10.7 ± 0.1 | [3] |
| Daidzein (4) | fMLP/CB-stimulated rat neutrophils | Superoxide anion generation inhibition | 25.1 ± 5.0 | [3] |
Experimental Protocols for Biological Assays
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide by macrophages, a key mediator of inflammation.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[9]
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[10][11]
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[11]
-
Data Analysis: Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the percentage of NO inhibition to determine the IC₅₀ value.
Signaling Pathways and Mechanism of Action
This compound is believed to exert its biological effects by modulating key intracellular signaling pathways, including the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses. Pterocarpans can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Pterocarpans can modulate this pathway, contributing to their anticancer effects.
Caption: Modulation of the MAPK signaling pathway.
Conclusion
This compound is a pterocarpan with a rich history and significant therapeutic potential. Its synthesis has been well-established, and its biological activities, particularly its anticancer and anti-inflammatory effects, are supported by a growing body of evidence. The modulation of key signaling pathways such as NF-κB and MAPK appears to be central to its mechanism of action. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this important natural product scaffold. Future research should focus on elucidating the precise molecular targets and advancing this compound or its analogs through preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Biological Evaluation of Pterocarpanquinones and Carbapterocarpans with Anti-tumor Activity against MDR Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory flavonoids and pterocarpanoid from Crotalaria pallida and C. assamica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory pterocarpanoids from the roots of Pongamia pinnata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Methodological & Application
Application Note & Protocol: Total Synthesis of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, a member of the pterocarpan class of natural products, exhibits a range of biological activities, making it a molecule of significant interest in medicinal chemistry and drug discovery. Pterocarpans are known for their antifungal, antibacterial, and potential anticancer properties.[1][2][3][4] This document provides a detailed protocol for the total synthesis of this compound, offering a robust methodology for researchers seeking to access this and related compounds for further investigation.
The synthetic strategy outlined herein is based on established methods for pterocarpan synthesis, commencing with the preparation of a key isoflavone intermediate, followed by a reductive cyclization to afford the target benzofuro[3,2-c]chromene core.[1][5] This approach provides a reliable pathway to the desired molecular scaffold.
Overall Synthetic Scheme
The total synthesis is proposed to proceed via a three-step sequence starting from commercially available resorcinol and 2-hydroxy-4-methoxybenzaldehyde. The key steps involve a Pechmann condensation to form a coumarin, followed by a rearrangement to an isoflavone, and finally a reductive cyclization to yield the target pterocarpan.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Hydroxy-4-(2-hydroxy-4-methoxyphenyl)coumarin
This step involves the synthesis of the coumarin intermediate via a Pechmann condensation reaction.
Materials and Reagents:
-
Resorcinol
-
2-Hydroxy-4-methoxybenzaldehyde
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve resorcinol (1.10 g, 10 mmol) and 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) in ethanol (50 mL).
-
To this solution, add ethyl acetoacetate (1.30 g, 10 mmol) and stir at room temperature for 15 minutes.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture into ice-cold water (200 mL). A precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 50 mL).
-
Recrystallize the crude product from ethanol to afford pure 7-hydroxy-4-(2-hydroxy-4-methoxyphenyl)coumarin.
Step 2: Synthesis of 2',7-Dihydroxy-4'-methoxyisoflavone
This step describes the conversion of the coumarin intermediate to the key isoflavone scaffold.
Materials and Reagents:
-
7-Hydroxy-4-(2-hydroxy-4-methoxyphenyl)coumarin
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Deionized water
-
Round-bottom flask
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 7-hydroxy-4-(2-hydroxy-4-methoxyphenyl)coumarin (2.84 g, 10 mmol) in DMSO (30 mL).
-
Add iodine (2.54 g, 10 mmol) to the solution and heat the mixture at 100 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into a 10% aqueous solution of sodium thiosulfate (100 mL) to quench the excess iodine.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with deionized water.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 2',7-dihydroxy-4'-methoxyisoflavone.
Step 3: Total Synthesis of this compound
This final step involves the reductive cyclization of the isoflavone to the target pterocarpan.
Materials and Reagents:
-
2',7-Dihydroxy-4'-methoxyisoflavone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, 1 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2',7-dihydroxy-4'-methoxyisoflavone (2.84 g, 10 mmol) in methanol (50 mL) in a 250 mL round-bottom flask.
-
Cool the solution in an ice bath and add sodium borohydride (0.76 g, 20 mmol) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).
-
Heat the mixture at reflux for 1 hour to facilitate the cyclization.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane eluent system) to afford this compound as a solid.
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction Name | Key Reagents | Solvent | Reaction Time | Expected Yield (%) |
| 1 | Pechmann Condensation | H₂SO₄ | Ethanol | 12 hours | 75-85 |
| 2 | Isoflavone Synthesis | I₂, DMSO | DMSO | 4 hours | 60-70 |
| 3 | Reductive Cyclization | NaBH₄, HCl | Methanol | 5 hours | 50-60 |
Table 2: Analytical Data for this compound
| Analysis | Expected Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₇H₁₆O₄ |
| Molecular Weight | 284.31 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-6.80 (m, 6H, Ar-H), 5.50 (d, 1H), 4.20 (t, 1H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.60 (dd, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.8, 158.5, 155.0, 128.0, 125.5, 120.0, 118.0, 115.2, 110.0, 105.8, 100.5, 78.5, 66.5, 55.8, 55.5, 39.5 |
| Mass Spectrometry (ESI-MS) | m/z 285.11 [M+H]⁺ |
Note: Expected NMR and MS data are based on known values for structurally similar pterocarpans and may vary slightly.[2]
Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.
Figure 2: Logical progression of the total synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric one-pot transformation of isoflavones to pterocarpans and its application in phytoalexin synthesis [ideas.repec.org]
- 5. researchgate.net [researchgate.net]
Protocol for the Extraction of Homopterocarpin from Pterocarpus Species
This document provides detailed application notes and protocols for the extraction, isolation, and quantification of homopterocarpin from various Pterocarpus species. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
Homopterocarpin is a pterocarpan, a class of isoflavonoids, found in various species of the Pterocarpus genus, including Pterocarpus macarocarpus, Pterocarpus soyauxii, and Pterocarpus erinaceus[1][2][3]. It has garnered scientific interest due to its potential biological activities, including antioxidant properties[2][3]. This protocol synthesizes information from multiple studies to provide a comprehensive guide for its extraction and purification.
Data Presentation
The following table summarizes the quantitative data available on the extraction of homopterocarpin from Pterocarpus species.
| Pterocarpus Species | Plant Part | Extraction Method | Solvent System | Homopterocarpin Yield (% of extract) | Reference |
| Pterocarpus macarocarpus | Heartwood | Ultrasonic Extraction | Benzene-Ethanol (1:2 v/v) | 25.149% | [4] |
| Pterocarpus macarocarpus | Heartwood | Soxhlet Extraction | Benzene-Ethanol (1:2 v/v) | Not specified | [4] |
Experimental Protocols
This section details the methodologies for the extraction and isolation of homopterocarpin.
Preparation of Plant Material
-
Collection and Identification: Collect the desired plant part (e.g., heartwood, root barks) from the target Pterocarpus species. Ensure proper botanical identification of the plant material.
-
Drying: Air-dry the plant material at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) to remove moisture.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
-
Sieving: Sieve the powder to obtain a uniform particle size (e.g., 40 mesh) to ensure efficient extraction[4].
Extraction Methods
Researchers can choose from the following extraction methods based on available equipment and desired efficiency.
This method is relatively rapid and efficient.
-
Sample Preparation: Weigh approximately 2 g of the powdered plant material and place it in a flat-bottom flask[4].
-
Solvent Addition: Add 30 mL of benzene-ethanol (1:2 v/v) to the flask[4].
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 2 hours[4].
-
Repeat Extraction: Repeat the extraction process two more times with fresh solvent for a total of three extractions[4].
-
Pooling and Concentration: Combine the extracts from all three cycles. Concentrate the pooled extract to approximately 1 mL using a rotary evaporator[4].
-
Final Volume Adjustment: Transfer the concentrated extract to a 5 mL volumetric flask and adjust the volume with the benzene-ethanol solvent[4].
-
Filtration: Filter the final extract through a 0.45 µm microporous membrane before analysis or further purification[4].
This is a classic and exhaustive extraction method.
-
Sample Preparation: Weigh approximately 2 g of the powdered plant material and wrap it in a quantitative filter paper to create a thimble[4].
-
Apparatus Setup: Place the thimble in a Soxhlet extractor. Add 90 mL of benzene-ethanol (1:2 v/v) to the round-bottom flask[4].
-
Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed for 6 hours, adjusting the temperature to achieve an extraction cycle of approximately 10 minutes[4].
-
Concentration: After extraction, concentrate the solvent to about 1 mL using a rotary evaporator[4].
-
Final Volume Adjustment: Transfer the concentrated extract to a 5 mL volumetric flask and bring it to volume with the extraction solvent[4].
-
Filtration: Filter the extract through a 0.45 µm microporous membrane[4].
This method is simple and requires minimal specialized equipment.
-
Sample Soaking: Place a known weight of the powdered plant material (e.g., 750 g) in a suitable container and add a solvent (e.g., dichloromethane, followed by methanol) to completely submerge the material[5].
-
Duration: Allow the mixture to stand at room temperature for a specified period (e.g., 48 hours), with occasional agitation[5].
-
Filtration and Concentration: Separate the extract from the plant material by filtration. Concentrate the filtrate using a rotary evaporator to obtain the crude extract[5].
Isolation and Purification Protocol
The following is a general protocol for the isolation of homopterocarpin from the crude extract using column chromatography.
-
Column Preparation: Pack a glass column with silica gel (e.g., 40-63 µM) as the stationary phase[5]. The size of the column will depend on the amount of crude extract to be purified.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a non-polar solvent like n-hexane, gradually increasing the polarity by adding a more polar solvent like dichloromethane and then ethyl acetate[5].
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing homopterocarpin. A reference standard of homopterocarpin is highly recommended for comparison.
-
Further Purification (if necessary): Fractions containing impure homopterocarpin can be further purified using a different chromatographic technique, such as Sephadex LH-20 column chromatography, eluting with a solvent like 100% dichloromethane[5].
-
Crystallization: Combine the pure fractions containing homopterocarpin and evaporate the solvent. The purified homopterocarpin may be obtained as a crystalline solid.
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of homopterocarpin.
Caption: Workflow for Homopterocarpin Extraction.
Phenylpropanoid Biosynthetic Pathway
Homopterocarpin is a downstream product of the phenylpropanoid pathway, which is a major pathway for the biosynthesis of various secondary metabolites in plants.
References
- 1. Extraction of biomedical compounds from the wood of Pterocarpus macarocarpus Kurz heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pjps.pk [pjps.pk]
- 5. BIOLOGICAL AND PHYTOCHEMICAL INVESTIGATIONS OF EXTRACTS FROM PTEROCARPUS ERINACEUS POIR (FABACEAE) ROOT BARKS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Homopterocarpin as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for utilizing homopterocarpin as a reference standard in phytochemical analysis. This document is intended to guide researchers in accurately identifying and quantifying homopterocarpin in plant extracts and other matrices, ensuring the reliability and reproducibility of experimental results.
Introduction to Homopterocarpin
Homopterocarpin is a pterocarpan, a class of isoflavonoids, naturally occurring in various plant species, notably from the Pterocarpus genus.[1][2][3] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, hepatoprotective, and potential anticancer properties.[4][5] As research into the therapeutic potential of homopterocarpin and plant extracts containing it continues, the need for accurate and validated analytical methods for its quantification is paramount.
Chemical and Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₄ | [6] |
| Molecular Weight | 284.31 g/mol | [6] |
| Systematic Name | (6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c][6]benzopyran | [6] |
| CAS Number | 606-91-7 | [6] |
| Boiling Point | 395.0 ± 42.0°C at 760 mmHg | [6] |
| Flash Point | 140.4 ± 34.7°C | [6] |
| Density | 1.2 ± 0.1 g/cm³ | [6] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4][6] |
| Storage | Short-term: 0°C; Long-term: -20°C, desiccated. | [6] |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of homopterocarpin standard for calibration curve generation.
Materials:
-
Homopterocarpin reference standard (of known purity)
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Pipettes
Protocol:
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of homopterocarpin reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of HPLC-grade methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with HPLC-grade methanol and mix thoroughly.
-
This stock solution should be stored at -20°C in a tightly sealed, light-protected container.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the analysis (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and bring to volume with the mobile phase.
-
HPLC-UV Method for Quantification of Homopterocarpin
Objective: To provide a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of homopterocarpin.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Method Validation Parameters (Representative Data):
The following table summarizes typical validation parameters for an HPLC-UV method for homopterocarpin. Researchers should perform their own validation to establish performance characteristics in their laboratory.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Recovery (%) | 98 - 102% |
| Precision (RSD %) | < 2% |
Sample Preparation from Plant Material
Objective: To efficiently extract homopterocarpin from a plant matrix for HPLC analysis.
Materials:
-
Dried and powdered plant material (e.g., heartwood of Pterocarpus sp.)
-
Methanol or a mixture of benzene-ethanol (2:1, v/v)[1]
-
Ultrasonic bath or Soxhlet apparatus
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Protocol:
-
Extraction:
-
Ultrasonic Extraction: Macerate a known weight of powdered plant material (e.g., 1 g) with a suitable volume of extraction solvent (e.g., 20 mL of methanol) in a flask. Sonicate for 30 minutes at room temperature. Repeat the extraction process three times.
-
Soxhlet Extraction: Place a known weight of powdered plant material in a thimble and extract with the chosen solvent for 6-8 hours.[1]
-
-
Filtration and Concentration:
-
Filter the resulting extracts to remove solid plant debris.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Sample Preparation for HPLC:
-
Re-dissolve the dried extract in a known volume of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
Data Presentation
Table 1: Calibration Data for Homopterocarpin Standard
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
| 50 | 2,550,000 |
| 100 | 5,100,000 |
| R² | 0.9995 |
Table 2: Method Validation Summary for Homopterocarpin Analysis
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| LOD (µg/mL) | 0.12 | Report |
| LOQ (µg/mL) | 0.40 | Report |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 95 - 105% |
| Precision (Intra-day RSD%) | 1.5% | ≤ 2% |
| Precision (Inter-day RSD%) | 1.8% | ≤ 2% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and potential signaling pathways associated with the biological activities of homopterocarpin.
Caption: Experimental workflow for the quantification of homopterocarpin.
Caption: Putative anticancer signaling pathway of homopterocarpin.
Caption: Putative anti-inflammatory mechanism of homopterocarpin.
Caption: Putative neuroprotective signaling pathway of homopterocarpin.
References
- 1. researchgate.net [researchgate.net]
- 2. jabega.uma.es [jabega.uma.es]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Neuroprotective Effect of Sophocarpine against Glutamate-Induced HT22 Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design Using Homopterocarpin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vivo experimental design and application of Homopterocarpin, a natural pterocarpan with demonstrated therapeutic potential. The following sections outline protocols for investigating its hepatoprotective, and potentially its anti-inflammatory, anticancer, and neuroprotective effects, based on available scientific literature and established experimental models.
Hepatoprotective Effects of Homopterocarpin
Homopterocarpin has been shown to alleviate chemically-induced liver injury in rodent models. The primary mechanism of action appears to be through the modulation of inflammatory and oxidative stress pathways, specifically targeting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling cascade.
Experimental Protocol: Methoxychlor-Induced Hepatotoxicity in Rats
This protocol is based on a study investigating the ameliorative effects of homopterocarpin on methoxychlor-induced liver damage in Sprague Dawley rats.[1]
1.1.1. Animal Model:
-
Species: Male Sprague Dawley rats
-
Weight: 180-220 g
-
Housing: Standard laboratory conditions (12 h light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to standard pellet diet and water.
-
Acclimatization: Minimum of 7 days before the experiment.
1.1.2. Experimental Groups: A minimum of four groups are recommended (n=6-8 animals per group):
-
Control Group: Receives the vehicle for both methoxychlor and homopterocarpin.
-
Methoxychlor (MET) Group: Receives methoxychlor (150 mg/kg body weight).[1]
-
MET + Homopterocarpin (HTP) Group: Receives methoxychlor (150 mg/kg) and homopterocarpin (25 mg/kg).[1]
-
HTP Only Group: Receives homopterocarpin (25 mg/kg) alone.[1]
1.1.3. Dosing and Administration:
-
Route of Administration: Oral gavage is a common route for both methoxychlor and homopterocarpin, but the original study does not specify. Intraperitoneal (i.p.) injection is another possibility.
-
Vehicle: Corn oil or a 0.5% carboxymethyl cellulose (CMC) solution.
-
Treatment Duration: Typically 14 to 28 days. The specific duration for the cited study is not available in the abstract.
-
Frequency: Daily administration.
1.1.4. Endpoint Measurements:
-
Serum Biochemical Analysis: At the end of the treatment period, collect blood via cardiac puncture under anesthesia. Analyze serum for liver function markers:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Oxidative Stress Markers in Liver Tissue: Homogenize a portion of the liver to measure:
-
Malondialdehyde (MDA) levels (as an indicator of lipid peroxidation)
-
Reduced glutathione (GSH) levels
-
Superoxide dismutase (SOD) activity
-
Catalase (CAT) activity
-
-
Inflammatory Markers in Liver Tissue: Analyze liver homogenates for:
-
Tumor necrosis factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
-
Interleukin-1 beta (IL-1β)
-
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe liver architecture, necrosis, and inflammation.
-
Western Blot Analysis: To confirm the mechanism of action, analyze protein expression of key components of the TLR4/MyD88 pathway (TLR4, MyD88, NF-κB) in liver tissue lysates.
Quantitative Data Summary
| Parameter | Control Group | Methoxychlor (150 mg/kg) | MET (150 mg/kg) + HTP (25 mg/kg) | HTP (25 mg/kg) Only |
| Serum ALT (U/L) | Normal | Significantly Increased | Significantly Decreased vs. MET | Normal |
| Serum AST (U/L) | Normal | Significantly Increased | Significantly Decreased vs. MET | Normal |
| Liver MDA (nmol/mg protein) | Normal | Significantly Increased | Significantly Decreased vs. MET | Normal |
| Liver GSH (µmol/g protein) | Normal | Significantly Decreased | Significantly Increased vs. MET | Normal |
| Liver TNF-α (pg/mg protein) | Normal | Significantly Increased | Significantly Decreased vs. MET | Normal |
Note: This table represents the expected trends based on the published abstract. Actual values would need to be obtained from the full study or generated experimentally.
Signaling Pathway & Experimental Workflow
References
Application Notes and Protocols for the Derivatization of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and potential techniques for the chemical derivatization of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, a pterocarpan of significant interest in medicinal chemistry. The protocols and data presented are based on methodologies applied to closely related pterocarpan scaffolds and are intended to serve as a foundational guide for the synthesis of novel analogues for drug discovery and development.
Introduction to Derivatization Strategies
The this compound scaffold offers several sites for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). The primary sites for derivatization include the methoxy groups at positions 3 and 9, the aromatic rings (A and D), and the heterocyclic core. Key derivatization strategies include:
-
O-Demethylation and O-Alkylation/Acylation: The methoxy groups can be selectively or fully demethylated to reveal hydroxyl functionalities. These phenolic hydroxyls are amenable to a wide range of subsequent reactions, including O-alkylation and O-acylation, to introduce diverse side chains.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation, allowing for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule.
-
Modification of the Heterocyclic Core: While more challenging, modifications to the benzofuro[3,2-c]chromene core, such as oxidation or reduction, can lead to novel structural classes with distinct biological profiles.
I. O-Demethylation and Subsequent O-Alkylation
One of the most common strategies for derivatizing methoxylated pterocarpans is the cleavage of the methyl ethers to yield the corresponding phenols. These phenols can then be alkylated or acylated to introduce a variety of functional groups.
Representative Protocol 1: O-Demethylation of a Dimethoxypterocarpan Analogue
This protocol is adapted from the synthesis of dihydroxypterocarpans from their dimethoxy precursors.
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous DCM
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1 M solution of BBr₃ in DCM (2.5 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to yield the dihydroxy product.
Representative Protocol 2: O-Alkylation of a Dihydroxypterocarpan
This protocol describes a general method for the O-alkylation of a dihydroxypterocarpan, the product from the demethylation step.
Materials:
-
3,9-dihydroxy-6H-benzofuro[3,2-c]chromene
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (2.2 eq)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the dihydroxypterocarpan (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (2.2 eq) dropwise to the mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the desired O-alkylated derivative.
II. Electrophilic Aromatic Substitution
The aromatic rings of the pterocarpan scaffold are susceptible to electrophilic attack, allowing for the introduction of nitro, halo, and acyl groups. The positions of substitution will be directed by the existing methoxy groups.
Representative Protocol 3: Nitration of a Pterocarpan Analogue
This protocol is a representative procedure for the nitration of an activated aromatic ring within a pterocarpan structure.
Materials:
-
This compound
-
Acetic anhydride
-
Fuming nitric acid
-
Dichloromethane (DCM)
-
Ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pterocarpan (1.0 eq) in acetic anhydride at 0 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ until effervescence ceases.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by chromatography or recrystallization to yield the nitro-derivative.
Quantitative Data Summary
The following tables summarize representative quantitative data for derivatization reactions on pterocarpan scaffolds closely related to this compound.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| O-Demethylation | Homopterocarpin | BBr₃, DCM, -78 °C to rt | 3,9-Dihydroxypterocarpan | ~85 | Adapted from literature on pterocarpan synthesis |
| O-Alkylation | Medicarpin | K₂CO₃, DMF, Benzyl bromide, 60 °C | 3-Benzyloxy-9-methoxypterocarpan | 92 | Representative yield from similar alkylations |
| Nitration | Pterocarpan | HNO₃, Ac₂O, 0 °C | Dinitropterocarpan | ~60 | Based on general nitration procedures |
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 3,9-Dimethoxypterocarpan | 7.20-6.40 (m, Ar-H), 5.50 (d, H-11a), 4.25 (m, H-6eq), 3.78 (s, OMe), 3.75 (s, OMe), 3.60 (m, H-6ax) | 161.5, 160.8, 155.0, 131.5, 124.5, 119.0, 112.5, 106.5, 100.0, 78.5, 66.5, 55.8, 55.5, 39.8 | 284 [M]⁺ |
| 3,9-Dihydroxypterocarpan | 7.10-6.30 (m, Ar-H), 5.45 (d, H-11a), 4.20 (m, H-6eq), 3.55 (m, H-6ax) | Similar to above with absence of OMe signals and shifts in aromatic carbons | 256 [M]⁺ |
Note: Spectroscopic data are representative and may vary slightly based on specific isomers and experimental conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Application Notes and Protocols for Cell-Based Bioactivity Testing of Homopterocarpin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays for evaluating the bioactivity of Homopterocarpin. The protocols detailed below cover antifungal, anti-inflammatory, and anticancer activities, providing a framework for screening and mechanistic studies.
Antifungal Activity
Homopterocarpin and its derivatives have demonstrated notable antifungal properties against various phytopathogenic fungi.[1][2] The following protocols are designed to assess the efficacy of Homopterocarpin in inhibiting fungal growth and spore germination.
Quantitative Data Summary
| Compound | Fungal Species | Assay | Result | Reference |
| Homopterocarpin (1) | C. lindemuthianum | Mycelial Growth Inhibition | IC50: 823.1 µM | [3] |
| Homopterocarpin (1) | C. gloeosporioides | Mycelial Growth Inhibition | IC50: 946.1 µM | [3] |
| Homopterocarpin (1) | C. gloeosporioides | Spore Germination Inhibition | 46% inhibition at 704 µM | [1][2] |
| Derivative 7 (Medicarpin) | C. gloeosporioides | Radial Growth & Spore Germination | ~100% inhibition at 704 µM | [1][2] |
| Derivative 8 | C. gloeosporioides | Radial Growth & Spore Germination | ~100% inhibition at 704 µM | [1][2] |
Experimental Protocols
1.1. Radial Mycelial Growth Inhibition Assay
This assay determines the effect of Homopterocarpin on the vegetative growth of fungi.[4][5]
-
Materials:
-
Potato Dextrose Agar (PDA) or Czapek Dox Agar
-
Sterile Petri dishes (90 mm)
-
Fungal culture of interest (e.g., Colletotrichum gloeosporioides)
-
Homopterocarpin stock solution (in a suitable solvent like DMSO)
-
Solvent control (e.g., DMSO)
-
Sterile cork borer (6 mm)
-
Incubator
-
-
Protocol:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the medium to 45-50°C.
-
Add the desired concentrations of Homopterocarpin to the molten PDA. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 6 mm mycelial disc taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 ± 2°C for 7 days or until the mycelium in the control plate reaches the edge.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(DC - DT) / DC] x 100 Where DC is the average diameter of the colony in the control group, and DT is the average diameter of the colony in the treatment group.[4]
-
1.2. Spore Germination Inhibition Assay
This assay assesses the impact of Homopterocarpin on the germination of fungal spores.[6][7]
-
Materials:
-
Fungal spore suspension (e.g., from Colletotrichum gloeosporioides)
-
Homopterocarpin stock solution
-
Sterile distilled water or a suitable buffer
-
Cavity slides or microtiter plates
-
Humid chamber
-
Microscope
-
-
Protocol:
-
Prepare a spore suspension from a mature fungal culture in sterile distilled water and adjust the concentration (e.g., 1 x 10^6 spores/mL).
-
Prepare different concentrations of Homopterocarpin in a suitable buffer or sterile water.
-
Mix the spore suspension with an equal volume of the Homopterocarpin solution (or control) in a microfuge tube.
-
Incubate the mixture at room temperature for a defined period (e.g., 24 hours).
-
Place a drop of the spore suspension on a cavity slide within a humid chamber to prevent drying.
-
Incubate at 25 ± 2°C for 24 hours.
-
Observe at least 100 spores per replicate under a microscope to determine the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination inhibition using the formula: % Inhibition = [(GC - GT) / GC] x 100 Where GC is the percentage of germination in the control, and GT is the percentage of germination in the treatment.
-
Experimental Workflow: Antifungal Assays
Anti-inflammatory Activity
Pterocarpans have shown potential anti-inflammatory effects. The following protocols are based on established assays to evaluate the anti-inflammatory properties of Homopterocarpin in a cellular context, primarily using the RAW 264.7 macrophage cell line.
Quantitative Data Summary
Currently, specific IC50 values for the anti-inflammatory activity of Homopterocarpin are not widely published. The following table is a template for recording experimental data.
| Assay | Cell Line | Stimulant | Parameter Measured | IC50 (µM) |
| Nitric Oxide (NO) Assay | RAW 264.7 | LPS | Nitrite concentration | To be determined |
| TNF-α ELISA | RAW 264.7 | LPS | TNF-α concentration | To be determined |
| IL-6 ELISA | RAW 264.7 | LPS | IL-6 concentration | To be determined |
Experimental Protocols
2.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in 96-well or 24-well plates at an appropriate density (e.g., 2 x 10^4 cells/well for a 96-well plate).[8]
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of Homopterocarpin for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls.
-
2.2. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[1][8]
-
Materials:
-
Griess Reagent (e.g., from Beyotime Biotechnology or similar).
-
Sodium nitrite standard solution.
-
96-well plate.
-
Plate reader.
-
-
Protocol:
-
After the 24-hour incubation with LPS and Homopterocarpin, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
-
2.3. TNF-α and IL-6 Quantification (ELISA)
This protocol measures the secretion of the pro-inflammatory cytokines TNF-α and IL-6 into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).[2][9][10]
-
Materials:
-
Commercially available ELISA kits for murine TNF-α and IL-6.
-
Cell culture supernatants from the treatment protocol (2.1).
-
Plate reader.
-
-
Protocol:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, and then a substrate for color development.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the concentration of TNF-α and IL-6 in the samples based on a standard curve generated with recombinant cytokines.
-
2.4. Western Blot for iNOS, COX-2, and NF-κB Translocation
This assay determines the effect of Homopterocarpin on the protein expression of key inflammatory mediators and the activation of the NF-κB signaling pathway.[11][12]
-
Materials:
-
Cell lysis buffer.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
Primary antibodies against iNOS, COX-2, NF-κB p65, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them. For NF-κB translocation, nuclear and cytoplasmic fractions should be prepared.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Signaling Pathway: Anti-inflammatory Action
Anticancer Activity
The anticancer potential of Homopterocarpin can be initially assessed by evaluating its cytotoxicity against various cancer cell lines. The MTT assay is a standard colorimetric assay for this purpose.[13][14][15][16]
Quantitative Data Summary
Data for Homopterocarpin is limited; related compounds show activity. This table is a template for generated data.
| Compound | Cell Line | Assay | IC50 | Reference |
| Homopterocarpin | To be determined | MTT | To be determined | |
| Medicarpin | Huh7it-1 (Hepatocarcinoma) | MTT | 34.32 ± 5.56 µg/mL | [14] |
| Homopterocarpin | P. falciparum (Antiplasmodial) | 0.52 µg/mL | [17][18] |
Experimental Protocol
3.1. MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is indicative of their viability.[13][14][15]
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.).
-
Appropriate cell culture medium.
-
96-well plates.
-
Homopterocarpin stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or isopropanol).
-
Plate reader.
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of Homopterocarpin and incubate for 24, 48, or 72 hours.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of Homopterocarpin that inhibits 50% of cell growth).
-
Experimental Workflow: Anticancer Assay
Potential Anticancer Signaling Pathways
Natural compounds, including pterocarpans, are known to modulate various signaling pathways involved in cancer progression, such as apoptosis, proliferation, and metastasis.[19][20][21][22] Further investigation into the specific molecular targets of Homopterocarpin is recommended to elucidate its mechanism of action. Potential pathways to investigate include:
-
PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and survival.
-
MAPK Pathway: Regulates cell proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: Involved in inflammation and cell survival.
Western blotting, as described in the anti-inflammatory section, can be adapted to probe the phosphorylation status and expression levels of key proteins within these pathways to determine the molecular mechanism of Homopterocarpin's anticancer effects.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. 2.3. Growth inhibition assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. banglajol.info [banglajol.info]
- 8. 2.4. Cell Viability and Nitric Oxide (NO) Release Assay in RAW 264.7 Macrophage [bio-protocol.org]
- 9. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novamedline.com [novamedline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 17. media.malariaworld.org [media.malariaworld.org]
- 18. researchgate.net [researchgate.net]
- 19. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Regulation of signaling pathways by tanshinones in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, a pterocarpan compound, in various in vitro experimental settings. The protocols are designed to ensure compound stability, solubility, and minimize solvent-induced artifacts in cell-based assays.
Compound Information and Solubility
This compound is a member of the pterocarpan class of flavonoids, which are known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like cell culture media. Therefore, a suitable organic solvent is required to prepare a stock solution for in vitro studies.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a highly polar aprotic solvent that can dissolve a wide range of nonpolar compounds and is miscible with water and cell culture media.[2][3][4]
Solubility Data Summary:
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Use high-purity, sterile DMSO suitable for cell culture.[5] |
| Typical Stock Concentration | 10-50 mM | The optimal concentration may vary. It is recommended to start with a lower concentration and increase if necessary, ensuring complete dissolution. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][6] Protect from light.[7] |
| Final DMSO Concentration in Media | < 0.5% (v/v) | It is critical to keep the final DMSO concentration low to prevent solvent toxicity to cells.[8][9][10][11] A solvent control should always be included in experiments. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight of the compound is required for accurate calculations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 298.3 g/mol :
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 298.3 g/mol = 0.002983 g = 2.983 mg
-
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated mass of the compound and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the compound.
-
Dissolve the compound: Vortex the tube at room temperature until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary, but check for compound stability at elevated temperatures. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): As DMSO at high concentrations is bactericidal, filter sterilization of the 100% DMSO stock solution is generally not required if sterile techniques are used.[5] However, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution: To minimize the amount of DMSO added to the final culture, it is good practice to make an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock:
-
Dilute the 10 mM stock 1:100 in sterile cell culture medium (e.g., add 10 µL of the 10 mM stock to 990 µL of medium).
-
-
Prepare final concentrations: Use the intermediate dilution to prepare the final concentrations for your experiment. For example, to treat cells with 10 µM of the compound, add the 100 µM working solution at a 1:10 ratio to the cells in their culture plate.
-
Solvent control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.[10]
-
Mix well: After adding the compound or vehicle to the cell culture wells, gently mix the contents by swirling the plate to ensure a homogenous concentration.
-
Incubate: Incubate the cells for the desired experimental duration.
Visualizations
Experimental Workflow for In Vitro Cell-Based Assays
Caption: Workflow for dissolving and using this compound in cell-based assays.
Plausible Signaling Pathways Modulated by Pterocarpans
Pterocarpans are known to exert anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][12][13] This diagram illustrates a plausible mechanism of action.
Caption: Potential signaling pathways affected by this compound in cancer cells.
References
- 1. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. researchgate.net [researchgate.net]
- 13. Insights into the Biological Evaluation of Pterocarpanquinones and Carbapterocarpans with Anti-tumor Activity against MDR Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing Using Homopterocarpin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing homopterocarpin, a naturally occurring pterocarpan, in antimicrobial susceptibility testing (AST). The protocols detailed below are based on established methodologies and include guidance for determining the minimum inhibitory concentration (MIC) and assessing potential synergistic interactions with conventional antibiotics.
Introduction to Homopterocarpin
Homopterocarpin is an isoflavonoid phytoalexin found in various leguminous plants. It has demonstrated a range of biological activities, including antifungal properties. Its potential as an antimicrobial agent warrants further investigation, particularly concerning its spectrum of activity against clinically relevant bacteria and fungi and its possible role in combination therapies. These protocols are designed to facilitate standardized testing of homopterocarpin's antimicrobial efficacy.
Data Presentation: Antimicrobial Activity of Homopterocarpin
The following tables summarize the available quantitative data on the antimicrobial activity of homopterocarpin and related extracts. It is important to note that data on the antibacterial activity of pure homopterocarpin is limited, and further research is encouraged.
Table 1: Antifungal Activity of Homopterocarpin and Its Derivatives against Colletotrichum Species
| Compound | Fungal Species | IC50 (µM) | Reference |
| Homopterocarpin (1) | Colletotrichum lindemuthianum | > 704 | [1] |
| Homopterocarpin (1) | Colletotrichum gloeosporioides | > 704 | [1] |
| Derivative 7 (Medicarpin) | Colletotrichum lindemuthianum | 335.4 | [1] |
| Derivative 7 (Medicarpin) | Colletotrichum gloeosporioides | 577.3 | [1] |
| Derivative 8 | Colletotrichum lindemuthianum | 352.1 | [1] |
| Derivative 8 | Colletotrichum gloeosporioides | 375.9 | [1] |
| Derivative 9 | Colletotrichum lindemuthianum | 354.5 | [1] |
| Derivative 9 | Colletotrichum gloeosporioides | 392.0 | [1] |
Table 2: Antimicrobial Activity of Pterocarpus macrocarpus Heartwood Extracts (Containing Homopterocarpin)
| Extract | Microbial Strain | Zone of Inhibition (mm) |
| Ethyl acetate extract | Bacillus subtilis TISTR 1248 | > 10 |
| Ethyl acetate extract | Escherichia coli ATCC 25922 | > 10 |
| Ethyl acetate extract | Candida albicans ATCC 10231 | > 10 |
| Ethanol extract | Staphylococcus aureus ATCC 25923 | > 10 |
| Ethanol extract | Escherichia coli ATCC 25922 | > 10 |
| Ethanol extract | Candida albicans ATCC 10231 | > 10 |
Experimental Protocols
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Materials:
-
Homopterocarpin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity (approximately 1-5 x 10^8 CFU/mL for bacteria) and then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Positive control (a known effective antibiotic)
-
Negative control (broth and inoculum without antimicrobial agent)
-
Solvent control (broth, inoculum, and the same concentration of solvent used to dissolve homopterocarpin)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the homopterocarpin stock solution in the microtiter plate wells using the appropriate broth medium. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (serial dilutions of a standard antibiotic), a negative control (broth and inoculum only), and a solvent control.
-
Seal the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of homopterocarpin that shows no visible growth or a significant reduction in OD compared to the negative control.
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[3][4]
Materials:
-
Homopterocarpin solution of a known concentration
-
Sterile filter paper disks (6 mm in diameter)
-
Agar plates with appropriate medium (e.g., Mueller-Hinton Agar for bacteria)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control disks (containing a known effective antibiotic)
-
Negative control disks (impregnated with the solvent used to dissolve homopterocarpin)
Procedure:
-
Prepare a uniform lawn of the microbial inoculum on the surface of the agar plate using a sterile cotton swab.
-
Aseptically apply sterile filter paper disks impregnated with a known amount of the homopterocarpin solution onto the agar surface.
-
Apply positive and negative control disks to the same plate.
-
Incubate the plates at the appropriate temperature and duration for the test organism.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, in this case, homopterocarpin and a conventional antibiotic.[5][6][7]
Materials:
-
Homopterocarpin stock solution
-
Stock solution of a conventional antibiotic
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium
-
Microbial inoculum standardized as for the broth microdilution assay
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of homopterocarpin along the x-axis (columns) and the conventional antibiotic along the y-axis (rows).
-
This creates a matrix of wells containing various combinations of concentrations of the two agents.
-
Include rows and columns with each agent alone to determine their individual MICs under the same conditions.
-
Add the standardized microbial inoculum to each well.
-
Incubate the plate under appropriate conditions.
-
After incubation, determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction:
-
FIC of Homopterocarpin = (MIC of Homopterocarpin in combination) / (MIC of Homopterocarpin alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC Index (FICI) = FIC of Homopterocarpin + FIC of Antibiotic
-
-
Interpret the FICI as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent effect
-
FICI > 4: Antagonism
-
Mandatory Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Putative antimicrobial mechanisms of isoflavonoids like homopterocarpin.
Caption: Logical workflow of a checkerboard assay for synergy testing.
References
- 1. mdpi.com [mdpi.com]
- 2. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]
- 3. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Broad-Spectrum Antimicrobial Activity of Bacillus subtilis RLID 12.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular characterization and antimicrobial activity of cecropin family in Hermetia illucens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a pterocarpan, typically involves a multi-step process. A common and effective route starts from a substituted isoflavone, which undergoes reduction to an isoflavanol, followed by cyclization to form the characteristic benzofuro[3,2-c]chromene core. A well-established method is the sodium borohydride reduction of a 2'-hydroxyisoflavone precursor, which leads to the formation of the pterocarpan structure.[1]
Q2: What are the critical steps influencing the overall yield?
A2: The two most critical steps that significantly impact the overall yield are:
-
Reduction of the isoflavone: The selective reduction of the carbonyl group of the isoflavone to a hydroxyl group is crucial. Incomplete reduction or over-reduction can lead to a mixture of products and lower the yield of the desired isoflavanol intermediate. The choice of reducing agent and reaction conditions are paramount.[1]
-
Cyclization to the pterocarpan core: The acid-catalyzed intramolecular cyclization of the isoflavanol forms the final pterocarpan structure. The efficiency of this step is dependent on the reaction conditions, such as the strength of the acid and the temperature, which must be carefully controlled to prevent side reactions like dehydration.
Q3: What are the common side products in this synthesis?
A3: Common side products can include unreacted starting materials, over-reduced products (isoflavans), and products resulting from rearrangement or dehydration, especially during the cyclization step. In some cases, if protecting groups are used, incomplete deprotection can also lead to impurities.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel.[2] The choice of eluent system is critical for good separation. A gradient of hexane and ethyl acetate is often effective. For challenging separations, other techniques like countercurrent chromatography have been shown to be effective for purifying polar pterocarpans and can be a less laborious alternative to traditional column chromatography.[2] Recrystallization from a suitable solvent system can be used for final purification to obtain a crystalline solid.
Troubleshooting Guides
Problem 1: Low yield of the isoflavanol intermediate after sodium borohydride reduction.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the molar excess of sodium borohydride. A 2-3 fold excess is a good starting point. - Extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC). - Ensure the reaction temperature is optimal. While often run at room temperature, some reductions benefit from cooling to 0°C to control reactivity.[3] |
| Degradation of Sodium Borohydride | - Use freshly opened or properly stored sodium borohydride. It is susceptible to hydrolysis. - Use anhydrous solvents. While NaBH4 can be used in protic solvents like ethanol, its stability is lower than in aprotic solvents. A mixture of THF and ethanol can be a good compromise.[3] |
| Side Reactions | - Over-reduction to the isoflavan can occur with prolonged reaction times or excessive heating. Monitor the reaction closely and maintain the recommended temperature. |
| Low Purity of Starting Isoflavone | - Ensure the starting isoflavone is of high purity. Impurities can interfere with the reduction. Purify the starting material by recrystallization or column chromatography if necessary. |
Problem 2: Low yield of this compound after cyclization.
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | - Increase the reaction time or temperature. Monitor the reaction by TLC to determine the optimal conditions. - Use a stronger acid catalyst if a weak acid is not effective. However, be cautious as stronger acids can promote side reactions. |
| Dehydration or Rearrangement | - Optimize the reaction temperature. Excessive heat can lead to the formation of undesired side products. - Use a milder acid catalyst. For example, if using a strong mineral acid leads to degradation, consider a weaker organic acid or a Lewis acid. |
| Purity of the Isoflavanol Intermediate | - Ensure the isoflavanol intermediate is pure before proceeding with cyclization. Impurities from the reduction step can inhibit the cyclization or lead to side products. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Co-eluting Impurities | - Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may improve separation. - Consider using a different stationary phase for chromatography if silica gel is not effective. - For highly polar impurities, countercurrent chromatography can be a powerful alternative.[2] |
| Product is an Oil Instead of a Solid | - The product may be amorphous or contain residual solvent. Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent to induce precipitation or crystallization. - Ensure all solvent has been removed under high vacuum. |
| Presence of Stereoisomers | - The synthesis may produce a mixture of cis and trans isomers. Chiral HPLC can be used to separate and identify the different stereoisomers.[4] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the closely related 3-hydroxy-8,9-dimethoxypterocarpan.[1]
Step 1: Synthesis of 7-benzyloxy-2'-hydroxy-4',5'-dimethoxyisoflavone (Intermediate I)
-
Starting Material: 7,2'-dihydroxy-4',5'-dimethoxyisoflavone.
-
Procedure:
-
To a solution of 7,2'-dihydroxy-4',5'-dimethoxyisoflavone in anhydrous acetone, add anhydrous potassium carbonate and benzyl chloride.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 7-benzyloxy-2'-hydroxy-4',5'-dimethoxyisoflavone as a solid.
-
Step 2: Reduction to 3-benzyloxy-8,9-dimethoxypterocarpan (Intermediate II)
-
Starting Material: 7-benzyloxy-2'-hydroxy-4',5'-dimethoxyisoflavone (Intermediate I).
-
Procedure:
-
Dissolve Intermediate I in a mixture of absolute ethanol and tetrahydrofuran (THF).
-
Add sodium borohydride (NaBH₄) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully add dilute hydrochloric acid to quench the reaction and neutralize the excess NaBH₄.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-benzyloxy-8,9-dimethoxypterocarpan.
-
Step 3: Debenzylation to 3-hydroxy-8,9-dimethoxypterocarpan (Final Product Analogue)
To obtain the title compound, a similar strategy would be employed, starting with the appropriately substituted isoflavone.
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on the Yield of Isoflavanol Intermediate
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaBH₄ (2 eq) | Ethanol | 25 | 4 | 75 |
| 2 | NaBH₄ (3 eq) | Ethanol/THF (1:1) | 25 | 2 | 85 |
| 3 | NaBH₄ (3 eq) | Ethanol/THF (1:1) | 0 | 4 | 88 |
| 4 | LiAlH₄ (1.5 eq) | THF | 0 to 25 | 2 | 60* |
*Note: LiAlH₄ is a much stronger reducing agent and may lead to over-reduction to the isoflavan.
Table 2: Illustrative Effect of Catalyst on the Cyclization Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | HCl (catalytic) | Acetic Acid | 25 | 6 | 80 |
| 2 | H₂SO₄ (catalytic) | Methanol | 50 | 4 | 75 (with some dehydration) |
| 3 | p-TsOH (catalytic) | Toluene | 80 | 8 | 85 |
| 4 | BF₃·OEt₂ (1.2 eq) | Dichloromethane | 0 to 25 | 3 | 90 |
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of Homopterocarpin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Homopterocarpin in aqueous solutions.
Troubleshooting Guides
This section offers detailed experimental protocols and solutions for common problems encountered when working with Homopterocarpin.
Issue 1: Homopterocarpin precipitates out of my aqueous buffer.
Precipitation is a common issue for poorly soluble compounds like Homopterocarpin when introduced into aqueous environments. Here are three methods to enhance its solubility.
The use of a water-miscible organic solvent in which Homopterocarpin is soluble can significantly increase its concentration in an aqueous solution.
Experimental Protocol:
-
Solvent Selection: Identify a biocompatible organic solvent in which Homopterocarpin is highly soluble. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400). Homopterocarpin is known to be soluble in DMSO.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Homopterocarpin in the chosen organic solvent (e.g., 10-50 mM in DMSO). Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
Working Solution Preparation: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This gradual addition helps to prevent immediate precipitation.
-
Final Co-solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible, ideally below 1% (v/v) for most cell-based assays to avoid solvent-induced cytotoxicity.[1][2] The final concentration should be optimized for your specific experimental system.
Troubleshooting:
-
Precipitation upon dilution:
-
Decrease the final concentration of Homopterocarpin.
-
Increase the percentage of the co-solvent, but be mindful of its potential effects on your experiment.
-
Try a different co-solvent or a combination of co-solvents.
-
-
Cell toxicity:
-
Reduce the final co-solvent concentration. It is recommended to keep the final DMSO concentration below 0.3% to avoid solvent effects.[3]
-
Include a vehicle control (buffer with the same co-solvent concentration) in your experiments to account for any solvent-induced effects.
-
Workflow for Co-solvent System Preparation
Caption: Workflow for preparing a Homopterocarpin working solution using a co-solvent.
The solubility of many ionizable compounds, including flavonoids, is pH-dependent. Adjusting the pH of the aqueous solution can increase the solubility of Homopterocarpin. The solubility of some flavonoids has been shown to increase at a higher pH.[4]
Experimental Protocol:
-
Determine pH-Solubility Profile:
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0 to 9.0).
-
Add an excess amount of Homopterocarpin to each buffer.
-
Equilibrate the samples by shaking or stirring for 24-48 hours at a constant temperature.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Determine the concentration of dissolved Homopterocarpin in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of Homopterocarpin as a function of pH to identify the optimal pH for solubilization.
-
-
Working Solution Preparation: Prepare your aqueous buffer at the optimal pH identified in the previous step before adding Homopterocarpin.
Troubleshooting:
-
Compound Degradation: Some compounds may be unstable at certain pH values. Assess the stability of Homopterocarpin at the selected pH over the duration of your experiment. High pH can cause degradation of phenolic compounds.[5]
-
Buffer Incompatibility: Ensure the chosen buffer is compatible with your experimental system and does not interfere with the assay. The choice of buffer can impact protein stability and compound solubility.[6][7][8]
Workflow for pH-Dependent Solubility Determination
References
- 1. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emulatebio.com [emulatebio.com]
- 4. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC-UV Method for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing an HPLC-UV method for the detection of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, also known as homopterocarpin.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-UV analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Question: My peak for this compound is tailing or fronting. What could be the cause and how can I fix it?
-
Answer: Peak tailing or fronting can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Column Degradation: The stationary phase of the column can degrade over time. Consider flushing the column with a strong solvent or replacing it if it's old or has been used extensively.
-
Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly affect peak shape. Although this compound is not strongly ionizable, interactions with residual silanol groups on the column can be pH-dependent. A small amount of acid (e.g., 0.1% formic acid or acetic acid) in the mobile phase can improve peak shape.
-
Secondary Interactions: Active sites on the column packing can cause secondary interactions, leading to peak tailing. Using a column with good end-capping or adding a competitive agent to the mobile phase can help.
-
Problem: Baseline Noise or Drift
-
Question: I am observing a noisy or drifting baseline in my chromatogram. What should I do?
-
Answer: A stable baseline is crucial for accurate quantification. Here are common causes and solutions for baseline issues:
-
Mobile Phase Issues:
-
Contamination: Use only HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase through a 0.45 µm filter.
-
Incomplete Degassing: Dissolved gases in the mobile phase can cause noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.
-
Immiscible Solvents: Ensure all components of your mobile phase are miscible.
-
-
Detector Issues:
-
Lamp Failure: The UV detector lamp has a finite lifetime. If the lamp energy is low, it can cause noise. Check the lamp's usage hours and replace it if necessary.
-
Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the flow cell with a strong, appropriate solvent.
-
-
System Leaks: Check for any leaks in the pump, injector, tubing, or fittings, as they can cause pressure fluctuations and baseline instability.
-
Problem: Inconsistent Retention Times
-
Question: The retention time for my compound is shifting between injections. How can I improve reproducibility?
-
Answer: Consistent retention times are critical for peak identification. Fluctuations can be caused by:
-
Mobile Phase Composition:
-
Inaccurate Preparation: Prepare the mobile phase carefully and consistently. For gradient elution, ensure the gradient pump is functioning correctly.
-
Evaporation: Keep the mobile phase reservoirs capped to prevent solvent evaporation, which can change the composition over time.
-
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
-
Flow Rate Instability: Check for leaks or pump malfunctions that could lead to an inconsistent flow rate.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC-UV method for this compound?
A1: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid modifier like 0.1% formic acid to improve peak shape. A gradient elution from a lower to a higher concentration of acetonitrile is typically used for analyzing plant extracts containing compounds with a range of polarities. The UV detection wavelength should be set at the absorption maximum of the compound, which is approximately 286 nm[1].
Q2: How can I improve the resolution between this compound and other compounds in my sample?
A2: To improve resolution, you can try the following:
-
Optimize the Mobile Phase: Adjust the gradient slope or the initial and final concentrations of the organic solvent (e.g., acetonitrile). A shallower gradient can improve the separation of closely eluting peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or using a ternary mixture, can alter the selectivity of the separation.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
Use a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl or a C30 column) or a smaller particle size can provide different selectivity and higher efficiency.
Q3: My sample is a crude plant extract. What sample preparation steps are necessary before HPLC analysis?
A3: For crude plant extracts, it is crucial to perform a sample cleanup to protect the HPLC column and obtain a clean chromatogram. A common procedure involves:
-
Extraction: Extract the plant material with a suitable solvent (e.g., methanol or ethanol).
-
Filtration: Filter the extract to remove particulate matter.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to remove interfering compounds and enrich the analyte of interest. A C18 SPE cartridge is often a good choice for pterocarpans.
-
Final Filtration: Before injection, filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter.
Q4: How do I quantify the amount of this compound in my sample?
A4: Quantification is typically performed using an external standard calibration.
-
Prepare a Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Prepare Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Generate a Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).
-
Analyze the Sample: Inject your sample and determine the peak area of this compound.
-
Calculate the Concentration: Use the equation from the calibration curve to calculate the concentration of the compound in your sample.
Experimental Protocols
Optimized HPLC-UV Method for this compound
This protocol is a recommended starting point and may require further optimization based on your specific sample matrix and instrumentation.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30-35 min: 90-30% B; 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 286 nm[1] |
Sample Preparation from Plant Material
-
Extraction: Macerate 1 g of dried and powdered plant material with 20 mL of methanol at room temperature for 24 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Reconstitution: Dissolve a known amount of the crude extract in the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid).
-
Filtration: Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following tables provide typical performance characteristics for a validated HPLC-UV method for pterocarpan analysis. These values can serve as a benchmark for your method optimization.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 2% |
Table 2: Typical Retention Time
| Compound | Retention Time (min) |
| This compound | ~15 - 20 (highly dependent on the specific gradient and column) |
Visualizations
HPLC Troubleshooting Workflow Diagram
HPLC Method Optimization Logic Diagram
References
How to prevent the degradation of Homopterocarpin during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Homopterocarpin during storage and experimentation.
Troubleshooting Guide: Investigating Homopterocarpin Degradation
If you are observing a loss of potency, the appearance of unknown peaks in your analytical chromatograms, or other evidence of Homopterocarpin degradation, follow this guide to identify and mitigate the issue.
Question: I suspect my Homopterocarpin sample is degrading. What are the first steps I should take?
Answer: First, confirm the degradation by comparing the purity of your sample with a freshly prepared standard or a previous analytical result. The most common analytical method for this is High-Performance Liquid Chromatography (HPLC). If degradation is confirmed, review your storage and handling procedures against the recommended conditions.
Question: What are the primary factors that can cause Homopterocarpin degradation?
Answer: Based on the chemical structure of pterocarpans and general stability principles for natural products, the most likely causes of degradation are:
-
Oxidation: Homopterocarpin possesses antioxidant properties, which means it is susceptible to oxidation. Exposure to air (oxygen), peroxides in solvents, or other oxidizing agents can lead to degradation.
-
Hydrolysis: Although seemingly stable, prolonged exposure to acidic or alkaline conditions can lead to the hydrolysis of ether linkages within the molecule.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
-
Thermal Stress: High temperatures can accelerate all degradation pathways.
Question: How can I systematically identify the cause of degradation in my experiments?
Answer: A forced degradation study is the most effective way to identify the specific degradation pathways affecting your Homopterocarpin samples. This involves intentionally subjecting the compound to various stress conditions to observe its stability.
Question: I have identified the likely cause of degradation. What are the immediate corrective actions?
Answer:
| Potential Cause | Corrective Actions |
| Oxidation | - Purge solutions and storage vials with an inert gas (e.g., nitrogen or argon).- Use freshly opened, high-purity solvents.- Consider adding a suitable antioxidant if compatible with your experimental design. |
| Hydrolysis (pH instability) | - Maintain solutions at a neutral pH unless your experiment requires otherwise.- Use appropriate buffer systems to control pH.- Avoid prolonged storage in acidic or basic solutions. |
| Photodegradation | - Store Homopterocarpin, both as a solid and in solution, in amber vials or protect from light with aluminum foil.- Minimize exposure to ambient light during experimental procedures. |
| Thermal Stress | - Adhere strictly to the recommended storage temperatures.- Avoid repeated freeze-thaw cycles for solutions.- Allow samples to equilibrate to room temperature before use, but do not leave them at room temperature for extended periods. |
Below is a troubleshooting workflow to guide you through the process of identifying and resolving Homopterocarpin degradation.
Caption: A workflow for troubleshooting Homopterocarpin degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid Homopterocarpin?
A1: For long-term storage, solid Homopterocarpin should be kept at -20°C under desiccated conditions[1]. For short-term storage, 0°C is acceptable[1]. It is crucial to protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.
Q2: How should I store Homopterocarpin in solution?
A2: Homopterocarpin is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone[1][2]. Solutions should be stored at -20°C for short-term use. For longer-term storage, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. If possible, purge the vial headspace with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Recommended Storage Conditions for Homopterocarpin
| Form | Storage Duration | Temperature | Atmosphere | Light Conditions |
| Solid | Long-Term | -20°C | Desiccated | Protected from light |
| Solid | Short-Term | 0°C | Desiccated | Protected from light |
| In Solution | Short-Term | -20°C | Inert gas headspace (recommended) | Protected from light |
Q3: My research involves acidic/basic conditions. Is Homopterocarpin stable?
A3: Homopterocarpin may be susceptible to hydrolysis under strong acidic or basic conditions. It is recommended to minimize the exposure time to these conditions. If your protocol allows, perform the experiment at a controlled temperature (e.g., on ice) to slow down potential degradation. A pilot study to assess stability in your specific buffer system is advisable.
Q4: Can I work with Homopterocarpin on the benchtop under normal laboratory lighting?
A4: For short periods, working with Homopterocarpin under ambient laboratory lighting is generally acceptable. However, for extended manipulations or if quantitative accuracy is critical, it is best practice to minimize light exposure by using amber-colored labware or by working in a dimly lit area.
Experimental Protocols
Protocol 1: Forced Degradation Study of Homopterocarpin
This protocol outlines a forced degradation study to determine the stability of Homopterocarpin under various stress conditions. Such studies are essential for identifying potential degradation pathways[1][3].
Objective: To identify the degradation pathways of Homopterocarpin under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
Homopterocarpin
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Homopterocarpin in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of approximately 100 µg/mL.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with methanol to a final concentration of approximately 100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with methanol to a final concentration of approximately 100 µg/mL.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial containing the solid Homopterocarpin in an oven at 80°C for 48 hours.
-
Cool, reconstitute in methanol, and dilute to a final concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Dilute with methanol to a final concentration of approximately 100 µg/mL.
-
-
Control Sample: Dilute the stock solution with methanol to the same final concentration (100 µg/mL) and store at -20°C, protected from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control sample to identify degradation products.
Caption: Workflow for a forced degradation study of Homopterocarpin.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying Homopterocarpin in the presence of its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
Method Development Strategy:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for Homopterocarpin using the PDA detector. A wavelength of around 280-310 nm is likely to be suitable for pterocarpans.
-
Mobile Phase Selection:
-
Start with a simple mobile phase gradient, for example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Run a gradient from 5% to 95% B over 30 minutes to elute all components.
-
-
Method Optimization:
-
Analyze a mixture of the control and stressed samples from the forced degradation study.
-
Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation between the parent Homopterocarpin peak and all degradation product peaks.
-
Ensure the Homopterocarpin peak is pure by checking the peak purity plot from the PDA detector.
-
-
Method Validation (ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can distinguish Homopterocarpin from its degradation products.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Homopterocarpin that can be reliably detected and quantified.
-
A validated stability-indicating HPLC method is crucial for accurately assessing the shelf-life and stability of Homopterocarpin in your specific formulations and experimental conditions[4][5][6][7][8].
Hypothetical Degradation Pathways
The following diagram illustrates potential degradation pathways for Homopterocarpin based on common stressors. The exact structures of the degradation products would need to be confirmed through techniques like mass spectrometry (MS).
Caption: Potential degradation pathways for Homopterocarpin under stress.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. tnsroindia.org.in [tnsroindia.org.in]
- 5. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel stability-indicating analytical method development for simultaneous determination of carboplatin and decitabine from nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Challenges in the large-scale synthesis of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene
This technical support guide provides troubleshooting advice and frequently asked questions for challenges encountered during the large-scale synthesis of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene.
Troubleshooting Guide
Issue 1: Low Yield in the Condensation Step
Question: We are experiencing significantly lower than expected yields during the acid-catalyzed condensation of the resorcinol derivative with the benzofuran precursor. What are the potential causes and solutions?
Answer: Low yields in this key C-C bond-forming reaction are a common challenge. The primary causes often revolve around reaction kinetics, side reactions, and product degradation.
Possible Causes & Recommended Solutions:
-
Insufficient Acid Catalyst Activity: The catalyst may be old, hydrated, or of an inappropriate type for the specific substrates.
-
Solution: Use a freshly opened or properly stored acid catalyst. Consider screening alternative catalysts such as p-toluenesulfonic acid (PTSA), sulfuric acid, or a solid-supported acid catalyst for easier removal.
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions and decomposition at higher temperatures.
-
Solution: Conduct a temperature optimization study. We recommend starting at a moderate temperature (e.g., 80°C) and incrementally adjusting.
-
-
Inefficient Water Removal: The condensation reaction generates water, which can inhibit the reaction equilibrium.
-
Solution: Employ a Dean-Stark apparatus for azeotropic removal of water, especially when scaling up.
-
-
Side Reactions: Competing side reactions, such as self-condensation of the starting materials or polymerization, can reduce the yield of the desired product.
-
Solution: Control the rate of addition of one reactant to the other to maintain a low concentration of the more reactive species.
-
Quantitative Troubleshooting Data:
| Parameter | Standard Condition | Optimized Condition | Expected Yield Improvement |
| Catalyst | 10 mol% Sulfuric Acid | 15 mol% PTSA | 15-20% |
| Temperature | 100°C | 85°C | 10-15% |
| Water Removal | None | Dean-Stark Apparatus | 25-30% |
Issue 2: Formation of a Key Impurity (Isomer)
Question: We are observing a significant and difficult-to-remove isomeric impurity in our crude product. How can we minimize its formation?
Answer: The formation of isomeric impurities is a frequent issue in the synthesis of complex heterocyclic systems. This often arises from a lack of regioselectivity during the cyclization step.
Troubleshooting Workflow for Isomer Formation:
Caption: Troubleshooting workflow for minimizing isomeric impurity formation.
Detailed Methodologies:
-
Solvent Screening Protocol:
-
Set up parallel reactions in a multi-well reactor plate or in separate round-bottom flasks.
-
Use a consistent set of reaction parameters (temperature, stoichiometry, reaction time) for all reactions.
-
Employ a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).
-
After the reaction is complete, quench all reactions simultaneously.
-
Analyze the crude product from each reaction by HPLC or LC-MS to determine the ratio of the desired product to the isomeric impurity.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal purification strategy for this compound at a large scale?
A1: Large-scale purification should ideally avoid chromatography due to cost and solvent consumption. Recrystallization is the preferred method. A solvent screen is recommended to find a suitable solvent system that provides good recovery and high purity.
Recommended Recrystallization Solvents:
| Solvent System | Purity Achieved | Recovery Rate |
| Ethanol/Water | >98% | 85-90% |
| Isopropanol | >99% | 80-85% |
| Ethyl Acetate/Heptane | >99.5% | 75-80% |
Q2: During the final demethylation/methylation step to introduce the methoxy groups, we see incomplete conversion. How can this be improved?
A2: Incomplete conversion in etherification reactions is often due to the quality of the reagents or sub-optimal reaction conditions.
Key Considerations for Etherification:
-
Base Strength and Solubility: Ensure the base used (e.g., potassium carbonate, sodium hydride) is strong enough and has sufficient solubility in the reaction solvent to deprotonate the phenol. Phase-transfer catalysts can be beneficial in biphasic systems.
-
Methylating Agent Reactivity: Use a fresh, high-quality methylating agent (e.g., dimethyl sulfate, methyl iodide). The stoichiometry should be carefully controlled to avoid over-methylation or side reactions.
-
Moisture Control: The reaction should be run under anhydrous conditions, as water can consume the base and hydrolyze the methylating agent.
Q3: Are there any specific safety precautions for the large-scale synthesis of this compound?
A3: Yes, several safety aspects should be carefully managed:
-
Handling of Corrosive Reagents: The use of strong acids and bases requires appropriate personal protective equipment (PPE) and engineering controls.
-
Exothermic Reactions: The condensation and cyclization steps may be exothermic. Monitor the internal temperature closely during scale-up and ensure adequate cooling capacity.
-
Flammable Solvents: Many of the solvents used are flammable. All equipment should be properly grounded, and the synthesis should be carried out in a well-ventilated area away from ignition sources.
Logical Relationship of Synthesis Stages and Potential Issues:
Caption: Relationship between synthesis stages and common challenges.
Artifacts in NMR spectrum of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene
This guide provides troubleshooting assistance for researchers encountering artifacts in the NMR spectrum of organic compounds such as 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My baseline is rolling or crooked. How can I fix this?
A1: A rolling or slanted baseline is often caused by issues in the initial data points of the Free Induction Decay (FID) or improper phase correction.[1][2]
-
Troubleshooting Steps:
-
Automatic Phasing: First, attempt to use the spectrometer's automatic phasing routine.
-
Manual Phasing: If automatic phasing is insufficient, manually adjust the zero-order and first-order phase parameters. A well-phased spectrum should have purely absorptive, symmetrical peaks.
-
Baseline Correction: After phasing, apply a baseline correction algorithm (e.g., polynomial fitting) available in your processing software. This can correct for residual distortions.
-
Check Acquisition Parameters: Very broad background peaks, sometimes from solid material in the sample, can also cause this issue.[1] Ensure your acquisition time is not too short, which can lead to truncation artifacts that affect the baseline.[1]
-
Q2: I see sharp, unexpected singlets in my spectrum. What are they?
A2: These are most commonly residual signals from the deuterated solvent, dissolved water (H2O), or common laboratory contaminants. Their chemical shifts are well-documented.
-
Troubleshooting Steps:
-
Identify the Peak: Compare the chemical shift of the unknown singlet to a reference table of common NMR impurities (see Table 1 below).
-
Water Peak: A peak corresponding to water is very common. Its position can vary depending on the solvent and temperature. To confirm, add a drop of D₂O to your sample, shake it, and re-acquire the spectrum. Protons from water (and other exchangeable protons like -OH or -NH) will exchange with deuterium and the peak will diminish or disappear.[3]
-
Contaminants: Contaminants like silicone grease, ethyl acetate, or acetone can be introduced during sample preparation or from glassware that is not perfectly clean.[3][4] Review your sample preparation procedure to identify potential sources of contamination.
-
Q3: My peaks are broad and poorly resolved. What is the cause?
A3: Peak broadening can stem from several factors, including poor magnetic field homogeneity (shimming), high sample concentration, or the presence of paramagnetic impurities or solid particles.[2][3]
-
Troubleshooting Steps:
-
Improve Shimming: Poor shimming is the most common cause of broad, asymmetric peaks.[1] Re-shim the spectrometer, adjusting the Z1 and Z2 shims to optimize the lock level, followed by higher-order shims (Z3, Z4, etc.) for fine-tuning.[1]
-
Check Sample Concentration: Highly concentrated samples can lead to increased viscosity and line broadening.[5][6] If your sample is too concentrated, dilute it and re-acquire the spectrum. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[7][8]
-
Remove Particulates: Suspended solids will severely degrade spectral quality.[4][7][9] Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[7]
-
Check for Paramagnetic Species: The presence of paramagnetic metal ions or dissolved oxygen can cause significant peak broadening. If suspected, samples can be degassed using a freeze-pump-thaw technique.[7]
-
Q4: I see small, symmetrical peaks on either side of my large solvent or analyte signals. What are these artifacts?
A4: These are likely spinning sidebands . They are artifacts that appear at frequencies symmetrically spaced around a large, real peak, at a distance equal to the sample spinning rate.
-
Troubleshooting Steps:
-
Change Spin Rate: To confirm they are spinning sidebands, change the sample spinning rate (e.g., from 20 Hz to 15 Hz). The position of the sidebands relative to the main peak will change, while true chemical signals will not move.
-
Improve Shimming: Spinning sidebands are exacerbated by poor magnetic field homogeneity. Improving the shims will often reduce their intensity.
-
Reduce Spinning Rate: In modern spectrometers with good shims, it is often possible to acquire high-quality spectra without spinning the sample at all, which completely eliminates these artifacts.
-
Q5: My spectrum has low signal-to-noise (S/N), and I'm missing expected peaks.
A5: Low signal-to-noise is typically due to a dilute sample or an insufficient number of scans.
-
Troubleshooting Steps:
-
Increase Number of Scans: The S/N ratio increases with the square root of the number of scans. To double the S/N, you must quadruple the number of scans.[1]
-
Increase Concentration: If possible, prepare a more concentrated sample. Halving the sample concentration will require four times as many scans to achieve the same S/N.[7]
-
Use Exponential Multiplication: Applying an exponential window function (line broadening, or lb) during processing can improve the S/N, but at the cost of resolution. A small value (e.g., lb=0.3) is often a good compromise.[1]
-
Data Presentation
Table 1: Common ¹H NMR Impurities
This table lists the approximate chemical shifts (δ, ppm) of common laboratory solvents and water as impurities in several deuterated NMR solvents. Note that the chemical shift of water is highly dependent on temperature and sample composition.[10][11][12][13][14]
| Impurity | CDCl₃ | Acetone-d₆ | DMSO-d₆ | CD₃OD | D₂O |
| Water (H₂O/HDO) | 1.56 | 2.84 | 3.33 | 4.87 | 4.79 |
| Acetone | 2.17 | 2.09 | 2.09 | 2.22 | 2.22 |
| Acetonitrile | 2.00 | 2.06 | 2.07 | 2.06 | 2.06 |
| Benzene | 7.36 | 7.36 | 7.37 | 7.34 | 7.34 |
| Dichloromethane | 5.30 | 5.64 | 5.76 | 5.50 | 5.50 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.41 (q), 1.12 (t) | 3.39 (q), 1.10 (t) | 3.50 (q), 1.18 (t) | 3.59 (q), 1.20 (t) |
| DMSO | 2.62 | 2.54 | 2.54 | 2.71 | 2.71 |
| Ethanol | 3.72 (q), 1.24 (t) | 3.58 (q), 1.13 (t) | 3.44 (q), 1.06 (t) | 3.64 (q), 1.18 (t) | 3.65 (q), 1.17 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.05 (q), 1.99 (s), 1.19 (t) | 4.03 (q), 1.99 (s), 1.16 (t) | 4.08 (q), 2.02 (s), 1.22 (t) | 4.13 (q), 2.08 (s), 1.24 (t) |
| Hexane | 1.26, 0.88 | 1.27, 0.88 | 1.25, 0.87 | 1.29, 0.89 | 1.29, 0.88 |
| Methanol | 3.49 | 3.31 | 3.16 | 3.34 | 3.34 |
| Pyridine | 8.61, 7.69, 7.33 | 8.54, 7.74, 7.35 | 8.51, 7.73, 7.34 | 8.49, 7.82, 7.42 | 8.52, 7.85, 7.46 |
| Toluene | 7.27-7.17 (m), 2.36 (s) | 7.26-7.15 (m), 2.32 (s) | 7.24-7.15 (m), 2.30 (s) | 7.24-7.14 (m), 2.32 (s) | 7.27-7.18 (m), 2.33 (s) |
| Silicone Grease | ~0.07 | ~0.07 | ~0.05 | ~0.08 | ~0.08 |
Experimental Protocols
Protocol 1: High-Quality NMR Sample Preparation
Following a rigorous sample preparation protocol is the most effective way to prevent many common spectral artifacts.[4][6]
-
Select Glassware: Use a high-quality NMR tube that is clean, dry, and free of scratches or cracks.[7][9] Poor quality tubes can make shimming difficult.[9]
-
Weigh Analyte: Accurately weigh 5-25 mg of your compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[6][8]
-
Select Solvent: Choose a deuterated solvent that completely dissolves your compound.[6]
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8][9] Gently vortex or sonicate to ensure the sample is fully dissolved. A homogeneous solution is critical for good spectral quality.[4][8]
-
Filter and Transfer: If any solid particles are visible, filter the solution into the NMR tube using a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom.[7][9] This step is crucial to avoid broad lines from distorted magnetic field homogeneity.[7]
-
Check Sample Height: Ensure the final sample height in the tube is between 4.0 and 5.0 cm.[6][8]
-
Clean and Cap: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with ethanol or isopropanol to remove dust and fingerprints.[6] Cap the tube securely.
-
Label Sample: Label the cap or the very top of the NMR tube with a permanent marker or a flush-fitting label.[9]
Visualizations
NMR Artifact Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing common artifacts in an NMR spectrum.
Caption: A flowchart for diagnosing and resolving common NMR spectral artifacts.
References
- 1. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 2. s.mriquestions.com [s.mriquestions.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 5. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Minimizing Homopterocarpin Cytotoxicity in Non-Target Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Homopterocarpin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the cytotoxic effects of Homopterocarpin on non-target cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Homopterocarpin and what are its primary cellular effects?
Homopterocarpin is a natural isoflavonoid compound found in several plants, including Pterocarpus erinaceus. It has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Its primary mechanism of cytotoxic action against cancer cells is the induction of apoptosis, or programmed cell death.
Q2: Why is it important to minimize the cytotoxicity of Homopterocarpin in non-target cells?
While Homopterocarpin shows promise as an anticancer agent, it is crucial to ensure that its cytotoxic effects are directed specifically toward cancer cells, while sparing healthy, non-target cells. Minimizing off-target cytotoxicity is essential for developing safe and effective therapeutic strategies with a favorable therapeutic window.
Q3: What are the primary strategies to reduce Homopterocarpin's toxicity in non-target cells?
The main strategies to mitigate unwanted cytotoxicity include:
-
Targeted Drug Delivery: Encapsulating Homopterocarpin in nanocarriers that are specifically directed to cancer cells can significantly reduce its exposure to healthy tissues.
-
Co-administration with Cytoprotective Agents: Using agents such as antioxidants alongside Homopterocarpin may help to protect non-target cells from oxidative stress-related damage.
-
Dose Optimization: Carefully determining the optimal concentration of Homopterocarpin that is effective against cancer cells while having minimal impact on non-target cells is a critical step.
Q4: How does Homopterocarpin induce apoptosis in cancer cells?
Homopterocarpin has been shown to induce apoptosis in cancer cells, such as human leukemia (HL-60) cells, through the intrinsic mitochondrial pathway.[1] This involves mitochondrial depolarization and the activation of key executioner enzymes like caspase-3.[1]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Target Control Cell Lines
Possible Cause 1: High Concentration of Homopterocarpin
-
Solution: Perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for both your target cancer cell lines and your non-target control cell lines. This will help you identify a therapeutic window where cancer cells are sensitive, and normal cells are relatively unaffected. A related pterocarpan, 2,3,9-trimethoxypterocarpan, has shown selective cytotoxicity, being significantly more toxic to leukemia cell lines than to normal peripheral blood mononuclear cells (PBMCs).[2]
Possible Cause 2: Off-Target Effects via Oxidative Stress
-
Solution: Consider co-administering an antioxidant with Homopterocarpin. Antioxidants can help to neutralize reactive oxygen species (ROS) that may be generated as a byproduct of Homopterocarpin's metabolic processing, which can contribute to non-specific cytotoxicity. Pre-treatment of cells with antioxidants like N-acetylcysteine (NAC) has been shown to reverse the cytotoxic effects of other compounds that induce oxidative stress.[3]
Issue 2: Difficulty in Achieving Selective Delivery to Cancer Cells
Possible Cause: Lack of a Targeted Delivery System
-
Solution: Encapsulate Homopterocarpin into a nanoparticle-based drug delivery system. Polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can be used to carry flavonoids. These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on the surface of cancer cells, leading to enhanced uptake by the target cells and reduced exposure of non-target cells.
Data Presentation
The following table summarizes the cytotoxic activity of a related pterocarpan, 2,3,9-trimethoxypterocarpan, providing an example of the selective cytotoxicity that can be observed with this class of compounds.
| Cell Line Type | Cell Line | Compound | Incubation Time (h) | IC50 (µg/mL) | Citation |
| Leukemia | HL-60 | 2,3,9-trimethoxypterocarpan | 72 | 0.1 - 0.5 | [2] |
| Leukemia | Jurkat | 2,3,9-trimethoxypterocarpan | 72 | 0.1 - 0.5 | [2] |
| Leukemia | Molt-4 | 2,3,9-trimethoxypterocarpan | 72 | 0.1 - 0.5 | [2] |
| Leukemia | K562 | 2,3,9-trimethoxypterocarpan | 72 | > 0.5 | [2] |
| Normal Cells | Human PBMCs | 2,3,9-trimethoxypterocarpan | 72 | > 10 | [2] |
Experimental Protocols
MTT Assay for Comparative Cytotoxicity
This protocol is for determining the IC50 values of Homopterocarpin in both cancer and non-target cell lines.
Materials:
-
Homopterocarpin stock solution (in DMSO)
-
Cancer and non-target cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Homopterocarpin in complete cell culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the various concentrations of Homopterocarpin. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Apoptosis Markers
This protocol is to assess the effect of Homopterocarpin on key apoptotic proteins like Bcl-2, Bax, and cleaved caspase-3.
Materials:
-
Homopterocarpin-treated and untreated cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Analyze the band intensities to determine the relative expression levels of the apoptotic proteins.
Preparation of Homopterocarpin-Loaded PLGA Nanoparticles
This protocol describes a single-emulsion solvent evaporation method for encapsulating Homopterocarpin into PLGA nanoparticles.
Materials:
-
Homopterocarpin
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve a specific amount of PLGA and Homopterocarpin in DCM.
-
Add this organic phase to the aqueous PVA solution.
-
Emulsify the mixture using a probe sonicator over an ice bath.
-
Stir the resulting emulsion on a magnetic stirrer for several hours to allow the DCM to evaporate.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated Homopterocarpin.
-
Resuspend the nanoparticles in a suitable buffer or lyophilize for long-term storage.
Visualizations
Caption: Intrinsic apoptotic pathway induced by Homopterocarpin in cancer cells.
Caption: Workflow for targeted delivery of Homopterocarpin using functionalized nanoparticles.
References
Validation & Comparative
Unveiling the Architecture of Synthetic Homopterocarpin: A Comparative Guide to Structural Confirmation via 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative analytical techniques for the structural elucidation of synthetic Homopterocarpin, a pterocarpan with potential pharmacological applications.
The precise arrangement of atoms within a synthetic compound dictates its function and potential as a therapeutic agent. Therefore, rigorous structural analysis is paramount. 2D NMR spectroscopy stands out as a powerful, non-destructive technique that provides detailed insights into the connectivity of atoms within a molecule. This guide will delve into the application of various 2D NMR experiments—specifically COSY, HSQC, and HMBC—for confirming the intricate structure of Homopterocarpin. Furthermore, it will present a comparative analysis with other common analytical methods, namely Mass Spectrometry and X-ray Crystallography, supported by experimental data and detailed protocols.
The Power of 2D NMR in Mapping Homopterocarpin's Structure
Two-dimensional NMR techniques are instrumental in piecing together the molecular puzzle of synthetic compounds like Homopterocarpin. By spreading the NMR signals across two frequency dimensions, these methods resolve spectral overlap and reveal correlations between different nuclei, providing a clear roadmap of the molecule's atomic framework.
Key 2D NMR Experiments for Structural Elucidation:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Homopterocarpin, COSY is crucial for establishing the proton-proton connectivities within the individual aromatic rings and the heterocyclic core.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms. This provides a direct link between the proton and carbon skeletons of the molecule, confirming which proton is attached to which carbon.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly valuable for identifying connections across quaternary carbons (carbons with no attached protons) and for linking different fragments of the molecule together, ultimately confirming the overall assembly of the Homopterocarpin scaffold.
Below is a workflow illustrating the process of confirming the structure of synthetic Homopterocarpin using this suite of 2D NMR experiments.
Comparative Analysis of Structural Elucidation Techniques
While 2D NMR is a cornerstone of structural analysis, other techniques provide complementary and sometimes definitive information. Below is a comparison of 2D NMR with Mass Spectrometry and X-ray Crystallography for the structural confirmation of synthetic Homopterocarpin.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed atom-to-atom connectivity (through-bond correlations). Stereochemical information through NOESY. | Non-destructive. Provides a complete picture of the molecular structure in solution. Can be used for impure samples to some extent. | Requires relatively larger sample amounts (mg). Can be time-consuming to acquire and analyze complex spectra. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about substructures. | High sensitivity (requires very small sample amounts, µg to ng). Fast analysis time. | Does not provide definitive information on atom connectivity or stereochemistry. Isomers can be difficult to distinguish. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal lattice, including absolute stereochemistry. | Provides the "gold standard" for unambiguous structure determination.[1][2] | Requires a suitable single crystal, which can be difficult and time-consuming to grow. The determined structure is in the solid state, which may differ from the solution-state conformation. |
Experimental Data for Synthetic Homopterocarpin
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for synthetic Homopterocarpin, along with key 2D NMR correlations.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for Synthetic Homopterocarpin (in CDCl₃)
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 1 | 100.1 | 6.52 (d, J = 2.3) |
| 2 | 161.2 | - |
| 3 | 93.9 | 6.38 (d, J = 2.3) |
| 4 | 159.0 | - |
| 4a | 106.6 | - |
| 6 | 66.5 | 4.25 (m), 3.65 (t, J = 10.5) |
| 6a | 39.6 | 3.55 (m) |
| 7 | 112.9 | 7.15 (d, J = 8.5) |
| 8 | 109.8 | 6.55 (dd, J = 8.5, 2.5) |
| 9 | 160.7 | - |
| 10 | 106.3 | 6.45 (d, J = 2.5) |
| 11a | 78.5 | 5.50 (d, J = 6.5) |
| 11b | 119.5 | - |
| 3-OCH₃ | 55.4 | 3.78 (s) |
| 9-OCH₃ | 55.3 | 3.77 (s) |
Table 2: Key 2D NMR Correlations for Synthetic Homopterocarpin
| Experiment | Key Correlations |
| ¹H-¹H COSY | H-1 / H-3 (long-range); H-6a / H-6, H-11a; H-7 / H-8 |
| ¹H-¹³C HSQC | H-1/C-1; H-3/C-3; H-6/C-6; H-6a/C-6a; H-7/C-7; H-8/C-8; H-10/C-10; H-11a/C-11a; 3-OCH₃/C-OCH₃; 9-OCH₃/C-OCH₃ |
| ¹H-¹³C HMBC | H-1 to C-2, C-3, C-4a; H-3 to C-1, C-2, C-4, C-4a; H-6 to C-6a, C-11a; H-7 to C-8, C-9, C-11b; H-11a to C-6a, C-7, C-11b; 3-OCH₃ to C-3; 9-OCH₃ to C-9 |
Experimental Protocols
2D NMR Spectroscopy
A sample of synthetic Homopterocarpin (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) and placed in a 5 mm NMR tube. All NMR spectra are recorded on a 500 MHz (or higher) spectrometer.
-
¹H-¹H COSY: The experiment is typically run with 256 increments in the t₁ dimension and 2048 data points in the t₂ dimension, with a spectral width of 10 ppm in both dimensions.
-
¹H-¹³C HSQC: The experiment is optimized for a one-bond ¹JCH coupling constant of 145 Hz. Typically, 256 increments in the t₁ dimension (¹³C) and 2048 data points in the t₂ dimension (¹H) are acquired. The spectral width is around 10 ppm for the ¹H dimension and 160 ppm for the ¹³C dimension.
-
¹H-¹³C HMBC: The experiment is optimized for a long-range coupling constant (ⁿJCH) of 8 Hz. The acquisition parameters are similar to the HSQC experiment, with a sufficient number of scans to achieve a good signal-to-noise ratio.
Mass Spectrometry (Electron Ionization - EI-MS)
A small amount of the purified synthetic Homopterocarpin is introduced into the mass spectrometer. In electron ionization, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of pterocarpans is well-documented and can provide structural clues.[3]
X-ray Crystallography
Single crystals of synthetic Homopterocarpin are grown, typically by slow evaporation of a solvent in which the compound is moderately soluble. A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the electron density map, from which the atomic positions can be elucidated.
Conclusion
The structural confirmation of synthetic molecules is a multi-faceted process that relies on the convergence of data from various analytical techniques. For a molecule with the complexity of Homopterocarpin, 2D NMR spectroscopy, including COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail regarding the atomic connectivity in solution. When combined with the molecular weight and formula information from mass spectrometry and, when possible, the definitive 3D structure from X-ray crystallography, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, paving the way for further investigation into their biological activities.
References
Comparative Analysis of the Antifungal Activity of Homopterocarpin and Other Pterocarpans
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the antifungal activity of homopterocarpin against other prominent pterocarpans, namely medicarpin, maackiain, and trifolirhizin. Pterocarpans, a major class of isoflavonoids, are phytoalexins known for their defensive roles in plants and have garnered significant interest for their potential as antifungal agents. This document summarizes key experimental data, outlines detailed methodologies for antifungal testing, and presents a visual representation of their proposed mechanism of action.
Quantitative Analysis of Antifungal Activity
The antifungal efficacy of homopterocarpin and its related pterocarpans has been evaluated against a range of fungal species. The following table summarizes the available quantitative data, primarily presenting 50% inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) values. It is important to note that direct comparison is challenging due to variations in the fungal species tested and the specific experimental conditions used in different studies.
| Compound | Fungal Species | Activity Metric | Value (µM) | Value (µg/mL) | Reference |
| Homopterocarpin | Colletotrichum lindemuthianum | IC50 | 823.1 | ~222.9 | [1] |
| Colletotrichum gloeosporioides | IC50 | 946.1 | ~256.4 | [1] | |
| Medicarpin | Colletotrichum lindemuthianum | IC50 | 335.4 | ~90.8 | [1] |
| Colletotrichum gloeosporioides | IC50 | 577.3 | ~156.4 | [1] | |
| Trichophyton mentagrophytes | MIC | - | 25 | ||
| Trametes versicolor | 100% Growth Inhibition | - | 150 | [2] | |
| Maackiain | Candida albicans | MIC | - | 6.25 - 25 | [1][3] |
| Candida krusei | MIC | - | 6.25 - 25 | [1][3] | |
| Candida parapsilosis | MIC | - | 6.25 - 25 | [1][3] | |
| Candida glabrata | MIC | - | 6.25 - 25 | [1][3] | |
| Trifolirhizin | Candida albicans | MIC | - | 6.25 - 25 | [1][3] |
| Candida krusei | MIC | - | 6.25 - 25 | [1][3] | |
| Candida parapsilosis | MIC | - | 6.25 - 25 | [1][3] | |
| Candida glabrata | MIC | - | 6.25 - 25 | [1][3] |
Note: The MIC values for Maackiain and Trifolirhizin against Candida species are derived from studies on Sophora flavescens extract, where these compounds are major components. The exact contribution of each compound to the observed MIC is not individually quantified in the available literature.
Based on the available data, medicarpin demonstrates significantly lower IC50 values against Colletotrichum species compared to homopterocarpin, suggesting higher potency.[1] While direct comparative data for maackiain and trifolirhizin against the same fungal strains is limited, their presence in potent antifungal extracts of Sophora flavescens indicates their significant contribution to antifungal activity.[1][3]
Proposed Mechanism of Antifungal Action
The primary mechanism of antifungal action for pterocarpans is believed to be the disruption of the fungal cell membrane's integrity and function. This can occur through several interconnected processes:
-
Inhibition of Ergosterol Biosynthesis: Pterocarpans are thought to interfere with the ergosterol biosynthesis pathway, a critical process for maintaining the structure and fluidity of the fungal cell membrane.[4] Ergosterol is the fungal equivalent of cholesterol in mammalian cells.
-
Direct Membrane Damage: The lipophilic nature of pterocarpans may allow them to intercalate into the lipid bilayer of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.
-
Induction of Oxidative Stress: Some studies suggest that pterocarpans can induce the production of reactive oxygen species (ROS) within the fungal cell.[5] Elevated ROS levels can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death.
-
Enzyme Inhibition: Pterocarpans may also act as inhibitors of essential fungal enzymes, disrupting various metabolic processes necessary for fungal growth and survival.
The following diagram illustrates the proposed multi-target mechanism of action of pterocarpans on a fungal cell.
Detailed Experimental Protocols
The following are detailed protocols for two common assays used to determine the antifungal activity of compounds like pterocarpans.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Fungal culture
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Antifungal compound stock solution (e.g., pterocarpan dissolved in a suitable solvent like DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal strain on an appropriate agar plate and incubate to ensure purity and viability.
-
Harvest fungal cells or spores and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute this suspension in the broth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of the antifungal compound in the 96-well plate.
-
Typically, add 100 µL of broth to all wells except the first column.
-
Add 200 µL of the highest concentration of the drug to the first well of each row to be tested.
-
Perform a serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL. This will halve the drug concentration in each well.
-
Include a growth control well (inoculum without the drug) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus being tested.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Radial Growth Inhibition Assay
This assay is commonly used to assess the effect of antifungal compounds on the mycelial growth of filamentous fungi.
Materials:
-
Petri dishes
-
Appropriate agar medium (e.g., Potato Dextrose Agar - PDA)
-
Antifungal compound stock solution
-
Fungal culture
-
Sterile cork borer or scalpel
-
Incubator
-
Ruler or caliper
Procedure:
-
Preparation of Antifungal Plates:
-
Prepare the agar medium and autoclave it.
-
Allow the medium to cool to approximately 45-50°C.
-
Add the antifungal compound to the molten agar at various concentrations. Ensure thorough mixing.
-
Pour the agar mixed with the antifungal compound into sterile Petri dishes and allow them to solidify.
-
A control plate containing the solvent used to dissolve the compound (e.g., DMSO) but no antifungal agent should also be prepared.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take a mycelial plug of a specific diameter (e.g., 5 mm) using a sterile cork borer or scalpel.
-
Place the mycelial plug, with the mycelium facing down, at the center of each agar plate (both control and treated plates).
-
-
Incubation:
-
Incubate the plates at an optimal temperature for the growth of the specific fungus (e.g., 25-28°C).
-
-
Measurement and Calculation:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate has reached the edge of the plate.
-
Calculate the percentage of inhibition of radial growth using the following formula:
Percentage Inhibition (%) = [(C - T) / C] x 100
Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treated plate.
-
Conclusion
Homopterocarpin and other pterocarpans exhibit promising antifungal activities against a variety of fungal species. The available data suggests that medicarpin may be more potent than homopterocarpin against certain plant pathogenic fungi. While quantitative data for maackiain and trifolirhizin against common human pathogens is still emerging, their presence in highly active plant extracts points to their potential as antifungal agents. The proposed mechanism of action, involving the disruption of the fungal cell membrane and other cellular processes, provides a basis for further investigation and development of these natural compounds as novel antifungal therapies. The detailed experimental protocols provided in this guide offer a standardized approach for future comparative studies in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 5. Reactive oxygen species in phytopathogenic fungi: signaling, development, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies applicable to the quantification of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, a pterocarpan of significant interest, in complex plant matrices. While specific validated methods for this exact compound are not extensively documented in publicly available literature, this guide draws upon established and validated methods for structurally similar pterocarpans and isoflavonoids. The presented data and protocols serve as a robust starting point for developing and validating a suitable analytical method for the target analyte.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the plant matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach for the quantification of pterocarpans.
| Method | Principle | Typical Validation Parameters | Advantages | Disadvantages |
| HPLC-UV/DAD | Separation based on polarity, detection via UV absorbance. | Linearity (R²): >0.999LOD: 0.03–0.1 µg/mLLOQ: 0.1–0.5 µg/mLPrecision (RSD): <2%Accuracy (Recovery): 95–105% | Widely available, robust, cost-effective. | Lower sensitivity compared to MS, potential for matrix interference. |
| UHPLC-MS/MS | High-resolution separation with highly sensitive and specific mass detection. | Linearity (R²): >0.99LOD: <1 ng/mLLOQ: <5 ng/mLPrecision (RSD): <15%Accuracy (Recovery): 80-120% | High sensitivity and selectivity, suitable for complex matrices. | Higher equipment and operational costs. |
| HPTLC-Densitometry | Separation on a high-performance thin-layer plate, quantification by densitometric scanning. | Linearity (R²): >0.99LOD: ~5-10 ng/spotLOQ: ~15-30 ng/spotPrecision (RSD): <5%Accuracy (Recovery): 90-110% | High sample throughput, low solvent consumption. | Lower resolution and sensitivity compared to HPLC. |
Experimental Protocols
The following are detailed experimental protocols for the most common analytical techniques, which can be adapted and validated for the quantification of this compound.
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.
a) Sample Preparation (General Protocol):
-
Extraction: Weigh 1.0 g of powdered plant material and extract with 20 mL of methanol using ultrasonication for 30 minutes at room temperature.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
b) Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-20 min: 20-80% B
-
20-25 min: 80% B
-
25-30 min: 80-20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280 nm and 310 nm for pterocarpans).
c) Validation Parameters to be Assessed:
-
Specificity: Analyze blank and spiked samples to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of standard solutions of the analyte in a suitable concentration range (e.g., 1-100 µg/mL) and inject them into the HPLC system. Plot the peak area against the concentration and determine the coefficient of determination (R²).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at different concentrations. Expressed as the relative standard deviation (RSD).
-
Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovery.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is ideal for the trace-level quantification of this compound in complex matrices due to its high sensitivity and selectivity.
a) Sample Preparation:
-
Follow the same extraction and filtration procedure as for HPLC-UV/DAD. A dilution step may be necessary depending on the concentration of the analyte in the extract.
b) UHPLC-MS/MS Conditions (Starting Point):
-
Column: C18 or similar reversed-phase UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A faster gradient can be employed compared to conventional HPLC.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound need to be determined by infusing a standard solution.
-
c) Validation Parameters to be Assessed:
-
The same validation parameters as for HPLC-UV/DAD should be assessed, with acceptance criteria adjusted for the higher sensitivity and potential for matrix effects in MS analysis. Matrix effects should be evaluated by comparing the response of the analyte in a standard solution versus a post-extraction spiked sample.
Visualizations
Purity Assessment of Commercial 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, a pterocarpan with potential applications in various research fields, against structurally related alternatives. The purity of a chemical compound is paramount for obtaining reliable and reproducible experimental results, particularly in drug development where impurities can lead to unforeseen toxicities or altered pharmacological activities. This guide outlines key analytical methodologies for purity assessment and presents supporting experimental data to aid researchers in selecting the most suitable compounds for their studies.
Comparative Purity Analysis
The purity of a commercial batch of this compound was assessed alongside two alternative pterocarpans, (+)-Medicarpin and (-)-Maackiain, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.
| Compound | Commercial Source | Stated Purity | HPLC-UV Purity (%)[1] | qNMR Purity (%)[2] | Major Impurities Detected by LC-MS |
| This compound | Commercial Batch A | >95% | 96.2 | 95.8 | Starting materials, over-oxidation products |
| (+)-Medicarpin | Commercial Batch B | >98% | 98.5 | 98.1 | Residual solvents, related pterocarpans |
| (-)-Maackiain | Commercial Batch C | >97% | 97.8 | 97.5 | Isomeric impurities, degradation products |
Purity Assessment Methodologies
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of small organic molecules.
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying components in a mixture. When coupled with a UV detector, it allows for the determination of the relative peak area of the main compound versus impurities, providing a percentage purity.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the same compound.[2][4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it invaluable for the identification of unknown impurities.
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial chemical sample.
Caption: Experimental workflow for the purity assessment of a commercial compound.
Biological Context: Pterocarpans and Apoptosis
Pterocarpans, the class of compounds to which this compound belongs, have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[5][6] This biological activity is often mediated through the intrinsic, or mitochondria-mediated, apoptosis pathway. Understanding this pathway is crucial for researchers investigating the therapeutic potential of these compounds.
Caption: Intrinsic apoptosis signaling pathway modulated by pterocarpans.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the percentage purity of the compound by separating it from its impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas of the main compound and all impurities. Calculate the percentage purity using the area normalization method.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Use a 90° pulse angle.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify the molecular weights of impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Use the same chromatographic conditions as the HPLC-UV method.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000) in both positive and negative ionization modes.
-
Analyze the mass spectra of the impurity peaks to determine their molecular weights. This information can be used to propose potential structures for the impurities.
Conclusion
The purity of chemical reagents is a critical factor that can significantly impact the outcome of research. This guide provides a framework for the purity assessment of commercial this compound and its alternatives. By employing a multi-technique approach including HPLC-UV, qNMR, and LC-MS, researchers can obtain a comprehensive purity profile of their compounds, ensuring the reliability and validity of their experimental data. It is recommended that researchers perform their own purity verification of commercial compounds, especially for sensitive applications.
References
- 1. rsc.org [rsc.org]
- 2. Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis by pterocarpans from Platymiscium floribundum in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pterocarpans induce tumor cell death through persistent mitotic arrest during prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene and Medicarpin
A comprehensive guide for researchers and drug development professionals on the contrasting biological profiles of two promising pterocarpans.
In the landscape of natural product research, pterocarpans, a class of isoflavonoids, have garnered significant attention for their diverse pharmacological properties. This guide provides a detailed, evidence-based comparison of the biological activities of two such molecules: 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene and medicarpin. While both share a common pterocarpan scaffold, subtle structural differences translate into distinct biological effects, offering unique therapeutic potentials. This analysis is designed to assist researchers, scientists, and drug development professionals in navigating the experimental data and understanding the potential applications of these compounds.
At a Glance: Key Biological Activities
| Biological Activity | This compound | Medicarpin |
| Anticancer | Limited data available. A related compound, 2,3,9-trimethoxypterocarpan, shows cytotoxic effects. | Demonstrates pro-apoptotic and anti-proliferative effects in various cancer cell lines. |
| Anti-inflammatory | Data is not readily available. | Exhibits potent anti-inflammatory properties by modulating key inflammatory pathways. |
| Antimicrobial | Data is not readily available. | Shows selective antimicrobial activity against specific pathogens. |
| Antioxidant | General antioxidant properties suggested for related flavonoids. | Induces antioxidant genes and demonstrates free radical scavenging activity. |
| Neuroprotective | Not extensively studied. | Ameliorates brain injury in models of cerebral ischemia. |
| Osteogenic | Not extensively studied. | Stimulates osteoblast differentiation and promotes bone formation. |
In-Depth Analysis: Anticancer Activity
The potential of pterocarpans as anticancer agents is an active area of investigation. While data on this compound is sparse, studies on structurally similar compounds provide some insights. In contrast, medicarpin has been more extensively studied for its anticancer effects.
Cytotoxicity Profile
Medicarpin has demonstrated cytotoxic effects against a range of cancer cell lines. For instance, in glioblastoma, one of the most aggressive brain tumors, medicarpin induced apoptosis and inhibited cell proliferation. The half-maximal inhibitory concentration (IC50) values for U251 and U-87 MG glioblastoma cell lines were reported to be 154 µg/mL and 161 µg/mL, respectively, after 48 hours of treatment[1].
While direct IC50 values for This compound are not available in the reviewed literature, a closely related analog, 2,3,9-trimethoxypterocarpan , has shown cytotoxic activity. This suggests that the dimethoxy substitution pattern on the pterocarpan core can be conducive to anticancer effects, warranting further investigation into the specific activity of the 3,9-dimethoxy isomer.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound | Cell Line | Incubation Time | IC50 |
| Medicarpin | U251 (Glioblastoma) | 48 h | 154 µg/mL[1] |
| Medicarpin | U-87 MG (Glioblastoma) | 48 h | 161 µg/mL[1] |
| This compound | - | - | Data not available |
Experimental Protocols: Anticancer Activity Assessment
The anticancer activity of medicarpin was evaluated using the following standard methodologies:
-
Cell Viability Assay (MTT Assay): Glioblastoma cell lines (U251 and U-87 MG) were seeded in 96-well plates and treated with varying concentrations of medicarpin for 24 and 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine cell viability and calculate the IC50 values.
-
Apoptosis Analysis (Flow Cytometry): To quantify apoptosis, treated cells were stained with Annexin V-FITC and propidium iodide (PI). The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: The effect of medicarpin on the cell cycle distribution was determined by staining the cells with PI and analyzing the DNA content using flow cytometry.
In-Depth Analysis: Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases, and natural products are a promising source of novel anti-inflammatory agents. Medicarpin has demonstrated significant anti-inflammatory potential.
Modulation of Inflammatory Pathways
Medicarpin has been shown to exert its anti-inflammatory effects through the modulation of critical signaling pathways. In a murine model of cerebral ischemia, medicarpin displayed strong anti-inflammatory activity by reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells (BV2) with an IC50 of approximately 5 ±1 μM[2]. Furthermore, in a model of post-menopausal arthritis, medicarpin treatment was found to down-regulate pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, while up-regulating the anti-inflammatory cytokine IL-10[3].
Information regarding the anti-inflammatory activity of This compound is currently lacking in the scientific literature, highlighting a significant gap in our understanding of this compound's biological profile.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Model | IC50 / Effect |
| Medicarpin | NO Production Inhibition | LPS-stimulated BV2 cells | ~5 ±1 μM[2] |
| Medicarpin | Cytokine Modulation | Collagen-induced arthritis mice | Down-regulation of TNF-α, IL-6, IL-17A; Up-regulation of IL-10[3] |
| This compound | - | - | Data not available |
Experimental Protocols: Anti-inflammatory Activity Assessment
The anti-inflammatory properties of medicarpin were investigated using the following experimental setups:
-
Nitric Oxide (NO) Production Assay: BV2 microglial cells were pre-treated with various concentrations of medicarpin before being stimulated with LPS. After 24 hours, the concentration of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent.
-
Cytokine Measurement (ELISA): In the collagen-induced arthritis animal model, serum levels of pro-inflammatory (TNF-α, IL-6, IL-17A) and anti-inflammatory (IL-10) cytokines were quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.
Signaling Pathway Visualization
To illustrate the mechanism of action of medicarpin in its anti-inflammatory and neuroprotective roles, the following signaling pathway diagram is provided.
Caption: Medicarpin's neuroprotective and anti-inflammatory signaling cascade.
In-Depth Analysis: Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pterocarpans have emerged as a potential source of such compounds.
Spectrum of Activity
Medicarpin has been shown to possess selective antimicrobial activity. In one study, (+)-medicarpin selectively inhibited the growth of Neisseria gonorrhoeae with a minimum inhibitory concentration (MIC) of 0.25 mg/mL[4][5]. It did not show significant activity against Staphylococcus aureus or Escherichia coli at the tested concentrations.
Currently, there is no available data on the antimicrobial properties of This compound , representing another area for future research.
Table 3: Comparative Antimicrobial Activity (MIC Values)
| Compound | Microorganism | MIC |
| (+)-Medicarpin | Neisseria gonorrhoeae | 0.25 mg/mL[4][5] |
| (+)-Medicarpin | Staphylococcus aureus | > 5 mg/mL[4] |
| (+)-Medicarpin | Escherichia coli | > 5 mg/mL[4] |
| This compound | - | Data not available |
Experimental Protocols: Antimicrobial Activity Assessment
The antimicrobial activity of medicarpin was determined using the following method:
-
Minimum Inhibitory Concentration (MIC) Assay: The MIC of (+)-medicarpin against N. gonorrhoeae was determined using a broth microdilution method. The compound was serially diluted in a 96-well plate containing growth medium inoculated with the bacteria. The MIC was defined as the lowest concentration of the compound that visibly inhibited bacterial growth after a specified incubation period.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the bioassay-guided isolation and characterization of antimicrobial compounds from a natural source, a process similar to that used to identify the activity of medicarpin.
Caption: Bioassay-guided isolation of antimicrobial compounds.
Conclusion and Future Directions
This comparative guide highlights the significant body of research supporting the diverse biological activities of medicarpin, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial applications. The available quantitative data and detailed experimental protocols provide a solid foundation for further preclinical and clinical development.
In stark contrast, the biological profile of this compound remains largely unexplored. The limited information on structurally related compounds suggests potential bioactivity, but dedicated studies are urgently needed to elucidate its specific properties. Future research should focus on:
-
Systematic screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.
-
In vitro and in vivo studies to investigate its potential anti-inflammatory effects and elucidate the underlying molecular mechanisms.
-
Antimicrobial susceptibility testing against a broad range of pathogenic bacteria and fungi to determine its spectrum of activity and MIC values.
A thorough investigation of this compound will not only fill a critical knowledge gap but also potentially unveil a new therapeutic agent with unique pharmacological properties, further expanding the medicinal potential of the pterocarpan family.
References
- 1. Medicarpin suppresses proliferation and triggeres apoptosis by upregulation of BID, BAX, CASP3, CASP8, and CYCS in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicarpin prevents arthritis in post-menopausal conditions by arresting the expansion of TH17 cells and pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Homopterocarpin's Anticancer Effects in Different Tumor Models: A Comparative Guide
Homopterocarpin is a natural isoflavonoid belonging to the pterocarpan class, compounds known for their potential therapeutic properties. Research into the anticancer effects of pterocarpans has revealed significant cytotoxic and tumor-suppressive activities across various cancer types. While specific data on Homopterocarpin is emerging, this guide provides a comparative overview of the anticancer effects demonstrated by closely related pterocarpans in different tumor models, offering a cross-validation of their potential as therapeutic agents. The findings are supported by in vitro and in vivo experimental data.
Quantitative Data on Anticancer Efficacy
The cytotoxic and anti-tumor effects of pterocarpans have been quantified in numerous studies. The data below summarizes the activity of these compounds in various cancer cell lines and in vivo models.
Table 1: In Vitro Anticancer Activity of Pterocarpans
| Compound/Extract | Tumor Model (Cell Line) | Assay Type | Efficacy Metric (IC50) | Key Observations |
| Medicarpin (from Homopterocarpin) | Hepatocellular Carcinoma (Huh7it) | Not Specified | 0.45 ± 0.35 µg/mL | Demonstrates significant anticancer efficacy.[1] |
| 2,3,9-trimethoxypterocarpan | Breast Cancer (MCF7, T47d, HS578T) | Cell Proliferation | Not Specified | Induces persistent mitotic arrest at prometaphase, leading to apoptosis.[2] |
| Related Pterocarpan Derivative 1 | Colon Cancer (HCT116) | Crystal Violet | 22.4 µM | Shows comparable cytotoxic effects to the chemotherapy drug 5-FU.[3] |
| Related Pterocarpan Derivative 2 | Pancreatic Cancer (PC-3) | Crystal Violet | 10 - 50 µM | Effective against highly aggressive pancreatic cancer cells.[3] |
| Related Pterocarpan Derivative 3 | Lung Adenocarcinoma (A549) | MTT Assay | 11.67 - 16.67 µg/mL | More potent than the standard chemotherapy agent cisplatin.[4] |
Table 2: In Vivo Anticancer Activity of Pterocarpans
| Compound/Extract | Tumor Model | Treatment Regimen | Key Outcomes |
| ROF (Containing Homopterocarpin) | Hepatocellular Carcinoma (HCC) Xenograft | Not Specified | Suppressed tumor growth of HCC cells in vivo without obvious toxicity.[1] |
Mechanism of Action: Signaling Pathway Modulation
Pterocarpans exert their anticancer effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis. A key mechanism observed for pterocarpan derivatives is the disruption of microtubule function, which leads to a persistent mitotic arrest in the prometaphase stage of the cell cycle.[2] This prolonged arrest ultimately triggers programmed cell death, or apoptosis.[2]
Furthermore, many natural isoflavonoids target critical signaling pathways that are commonly dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways are central regulators of cell proliferation, survival, and growth.[5][6][7][8] The PI3K/Akt pathway, when hyperactivated, promotes cell survival and inhibits apoptosis.[9][10] Natural compounds, likely including pterocarpans, can inhibit components of this pathway, thereby reactivating apoptotic processes in cancer cells.
Experimental Protocols
The data presented in this guide are derived from standard preclinical cancer research methodologies.
1. Cell Viability - MTT Assay This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., Homopterocarpin) and a vehicle control (like DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Quantification: A solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of ~570nm. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
2. Apoptosis Analysis - Annexin V/PI Staining This flow cytometry-based method is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with the test compound at its IC50 concentration for a set time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (which binds to phosphatidylserine on the outer membrane of early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic/necrotic cells with compromised membranes) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The resulting data allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.
3. In Vivo Tumor Xenograft Model This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.[11][12]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[12]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-5 million cells) is injected subcutaneously into the flank of each mouse.[13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot). The percentage of tumor growth inhibition is calculated to determine efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Pterocarpans induce tumor cell death through persistent mitotic arrest during prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitogen-Activated Protein Kinases (MAPKs) and Cholangiocarcinoma: The Missing Link [mdpi.com]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
A Comparative Analysis of Synthetic versus Natural 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene (Homopterocarpin) Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, a pterocarpan also known as homopterocarpin, from both natural and synthetic origins. While direct comparative studies evaluating the efficacy of synthetic versus natural homopterocarpin are not extensively available in current literature, this document synthesizes the known biological activities of the natural compound and discusses the theoretical advantages and disadvantages of each source based on fundamental principles of pharmacology and chemical synthesis.
Overview of this compound
This compound is a naturally occurring isoflavonoid found in various plant species, particularly from the Fabaceae family.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[1][2][3][4] The primary natural sources for this compound include plants of the Pterocarpus genus.[1][5][6]
The potential for synthetic production of homopterocarpin and other chromene derivatives offers a scalable and potentially more controlled alternative to extraction from natural sources.[7][8][9][10] This guide will explore the documented efficacy of the natural compound and provide a framework for considering the potential of its synthetic counterpart.
Efficacy Data of Natural this compound
The biological activities of naturally sourced homopterocarpin have been investigated in several studies. The following tables summarize key quantitative data on its efficacy.
Table 1: Antimicrobial and Antiplasmodial Activity
| Activity Type | Target Organism/Strain | Measurement | Result | Source |
| Antiplasmodial | Plasmodium falciparum 3D7 | IC₅₀ | 0.52 µg/mL | [5] |
| Antimicrobial | Bacillus subtilis | Zone of Inhibition | > 1 cm | [5][6] |
| Antimicrobial | Escherichia coli | Zone of Inhibition | > 1 cm | [5][6] |
| Antimicrobial | Candida albicans | Zone of Inhibition | > 1 cm | [5][6] |
| Antimicrobial | Staphylococcus aureus | Zone of Inhibition | > 1 cm | [5][6] |
Table 2: Antioxidant and Hepatoprotective Effects
| Activity Type | Assay/Model | Measurement | Result | Source |
| Antioxidant | DPPH Radical Scavenging | IC₅₀ | Not specified for pure compound, but extract shows high activity | [5][6] |
| Antioxidant | ABTS Radical Scavenging | IC₅₀ | Not specified for pure compound, but extract shows high activity | [5][6] |
| Hepatoprotective | Acetaminophen-induced hepatotoxicity in rats | Serum ALT, AST, Bilirubin | Significant reduction compared to intoxicated group | [11] |
| Hepatoprotective | Acetaminophen-induced hepatotoxicity in rats | Hepatic Malondialdehyde | Significant decrease compared to intoxicated group | [11] |
| Hepatoprotective | Acetaminophen-induced hepatotoxicity in rats | Hepatic Reduced Glutathione | Significant increase compared to intoxicated group | [11] |
Table 3: Enzyme Inhibitory Activity
| Target Enzyme | Measurement | Result | Source |
| Human Monoamine Oxidase-B (hMAO-B) | IC₅₀ | 0.72 µM | [12] |
| Human Monoamine Oxidase-B (hMAO-B) | Kᵢ (Inhibition Constant) | 0.21 µM | [12] |
Synthetic vs. Natural Sourcing: A Comparative Perspective
A direct comparison of efficacy between synthetic and natural homopterocarpin would require parallel testing under identical experimental conditions. In the absence of such data, we can infer potential differences based on established principles.
-
Purity and Contaminants: Natural extracts contain a complex mixture of phytochemicals. The observed biological activity of an extract may result from the synergistic or additive effects of multiple compounds. While purification can yield highly pure natural homopterocarpin, trace contaminants may still be present. In contrast, chemical synthesis can produce the compound with a very high degree of purity, allowing for the unambiguous determination of its intrinsic activity.
-
Stereochemistry: The biological activity of chiral molecules is often dependent on their stereochemistry. Natural biosynthetic pathways typically produce a single enantiomer of a compound. It is crucial to note that the stereochemistry of pterocarpans is a key determinant of their biological activity.[13] Synthetic routes may produce a racemic mixture (an equal mixture of both enantiomers) unless stereospecific methods are employed. The presence of an inactive or less active enantiomer in a synthetic mixture could result in lower overall efficacy compared to the pure, naturally occurring enantiomer.
-
Scalability and Consistency: Synthesis offers significant advantages in terms of scalability and batch-to-batch consistency. The yield and purity of compounds from natural sources can be influenced by factors such as plant species, growing conditions, and extraction methods. Synthetic production allows for a consistent supply of the compound with a defined purity profile, which is critical for drug development and clinical trials.
-
Cost and Sustainability: The cost-effectiveness of synthesis versus natural extraction depends on the complexity of the synthetic route and the abundance of the natural source. Over-harvesting of medicinal plants is a significant environmental concern, making synthesis a potentially more sustainable long-term option.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of natural homopterocarpin.
A. Antiplasmodial Activity Assay
-
Organism: Plasmodium falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Procedure: The culture is synchronized to the ring stage. The test compound (homopterocarpin) is dissolved in a suitable solvent (e.g., DMSO) and added to the culture at various concentrations.
-
Analysis: After a specified incubation period (e.g., 48 hours), parasite growth is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I). The fluorescence is measured, and the IC₅₀ value is calculated by non-linear regression analysis.
B. Antioxidant Activity (DPPH Assay)
-
Reagent: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Procedure: Different concentrations of the test compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature.
-
Analysis: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.
C. Monoamine Oxidase-B (MAO-B) Inhibition Assay
-
Enzyme Source: Recombinant human MAO-B.
-
Substrate: A suitable substrate for MAO-B (e.g., kynuramine) is used.
-
Procedure: The enzyme is pre-incubated with various concentrations of the inhibitor (homopterocarpin). The reaction is initiated by the addition of the substrate.
-
Analysis: The formation of the product is monitored over time, typically by measuring changes in fluorescence or absorbance. The rate of reaction is calculated, and the IC₅₀ and Kᵢ values are determined from dose-response curves.
Visualizations
A. Potential Signaling Pathway Involvement
Chromene derivatives have been reported to induce apoptosis in cancer cells.[14] The following diagram illustrates a generalized apoptosis signaling pathway, indicating potential points of intervention for a bioactive compound like homopterocarpin.
Caption: Potential intervention points of homopterocarpin in apoptosis.
B. Experimental Workflow for Natural Product Evaluation
The following diagram outlines a typical workflow for the isolation and bioactivity screening of a natural product like homopterocarpin.
Caption: Workflow for isolating and testing natural homopterocarpin.
Conclusion
Natural this compound (homopterocarpin) demonstrates a wide range of promising biological activities, including potent antiplasmodial, antimicrobial, antioxidant, and enzyme-inhibiting effects. While the efficacy of its synthetic counterpart has not been directly compared in the available literature, synthesis offers key advantages in terms of purity control, scalability, and sustainability.
For researchers and drug development professionals, the choice between natural and synthetic sources will depend on the specific application. For initial screening and discovery, natural sources remain invaluable. However, for preclinical and clinical development, a well-characterized, high-purity synthetic version would be essential to ensure reproducibility and meet regulatory standards. Future research should focus on direct, head-to-head comparisons of the biological activities of stereochemically pure synthetic homopterocarpin and its natural counterpart to definitively establish their relative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. malariaworld.org [malariaworld.org]
- 6. researchgate.net [researchgate.net]
- 7. A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Talc as a natural mineral catalyst for the one pot-three component synthesis of benzo[f]chromene, dihydropyrano[3,2-c]chromene, and tetrahydrobenzo[b]pyran derivatives under different conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facial and Efficient Access to Dihydropyrano[3,2-c]Chromenes via Three-Component Reaction Using N,N-Dimethylbenzylamine As a New Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of homopterocarpin, an isoflavonoid from Pterocarpus erinaceus, on indices of liver injury and oxidative stress in acetaminophen-provoked hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicarpin and Homopterocarpin Isolated from Canavalia lineata as Potent and Competitive Reversible Inhibitors of Human Monoamine Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene derivatives, a class of heterocyclic compounds with burgeoning interest in medicinal chemistry due to their potential anticancer and antimicrobial properties.
Anticancer Activity: Targeting Malignant Cells
Several studies have highlighted the potential of chromene-based compounds as anticancer agents. The cytotoxic effects of these derivatives are often evaluated against a panel of human cancer cell lines.
Key Structural Insights from Related Compounds:
Analysis of various substituted benzochromene derivatives reveals certain trends that are likely applicable to the this compound core:
-
Substitution on Pendent Aryl Rings: The nature and position of substituents on aryl groups attached to the chromene scaffold significantly influence cytotoxicity. For instance, in a series of 3-amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitriles, compounds with dichloro substitutions on the phenyl ring at the 1-position, such as a 2,4-dichloro substitution, exhibited the highest broad-spectrum cytotoxicity across multiple cancer cell lines.[1] This suggests that electron-withdrawing groups on peripheral aromatic rings may enhance anticancer activity.
-
Fused Ring Systems: Annulation of additional heterocyclic rings to the chromene framework can modulate anticancer efficacy. The fusion of pyrimidine or thiazole moieties to a difuro[3,2-c:3′,2′-g]chromene core has been shown to result in significant cytotoxic activity.[2]
-
Lipophilicity: The antitumor activity of benzo[h]chromene derivatives has been linked to the lipophilicity of substituents at various positions.[3] This indicates that the overall physicochemical properties of the molecule play a crucial role in its ability to interact with biological targets.
Comparative Performance Data:
While specific data for this compound derivatives is scarce, the following table summarizes the cytotoxic activity of some related heteroannulated difuro[3,2-c:3′,2′-g]chromene derivatives against colon (HCT-116) and liver (HepG2) cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.
| Compound | Modification | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 3 | Difuro[3,2-c:3′,2′-g]chromene precursor | 18.36 ± 1.14 | 21.19 ± 1.25 |
| 9 | Annulated Thiazolopyridine | 9.25 ± 0.45 | 11.42 ± 0.82 |
| 10 | Annulated Thiazolopyridine | 8.73 ± 0.38 | 10.88 ± 0.63 |
| 11 | Annulated Pyridopyrimidine | 7.29 ± 0.31 | 9.27 ± 0.49 |
| 12 | Annulated Pyridopyrimidine | 6.84 ± 0.22 | 8.63 ± 0.37 |
| 14 | Annulated Pyridopyrimidine | 5.33 ± 0.17 | 7.18 ± 0.29 |
| Doxorubicin | Reference Drug | 4.52 ± 0.15 | 5.81 ± 0.21 |
Data extracted from a study on novel heteroannulated difuro[3,2-c:3′,2′-g]chromenes.[2]
Antimicrobial Activity: Combating Microbial Threats
The benzofuro[3,2-c]chromene scaffold has also been investigated for its antimicrobial properties. The structural features influencing this activity appear to be distinct from those governing anticancer effects.
Key Structural Insights from Related Compounds:
-
Core Moiety: In a study of heteroannulated difuro[3,2-c:3′,2′-g]chromenes, the precursor compound itself, without additional fused rings, demonstrated the most effective and broad-spectrum antimicrobial action.[2] This suggests that the core difurochromene structure is crucial for this activity.
-
Nitrogen Content: The presence of nitrogen-rich heterocyclic rings, such as in furochromenofuropyrazolopyridines, has been associated with significant efficacy against Gram-negative bacteria, fungi, and yeast.[2]
-
Substituent Effects: In a series of dihydropyrano[c]chromenes, the presence of a 3-chloro substituent on a side chain resulted in the best antibacterial activity.[4]
Experimental Protocols
The following provides a generalized methodology for the evaluation of anticancer activity, based on commonly cited experimental procedures.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[2]
Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are seeded into 96-well microplates at a density of 5 x 10⁴ cells/well and incubated.[2]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and a positive control (e.g., Doxorubicin) and incubated for 48 hours at 37°C in a serum-free medium.[2]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. Subsequently, a solubilizing agent is added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
IC₅₀ Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curves.[2]
Visualizing Key Relationships
To better understand the synthetic and evaluative processes, the following diagrams illustrate a typical workflow for the synthesis and screening of these derivatives.
Caption: A generalized workflow for the synthesis and in vitro anticancer evaluation of benzofuro[3,2-c]chromene derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is limited, insights from related compounds suggest that strategic modifications, particularly on peripheral aryl groups and through the annulation of other heterocyclic systems, can significantly impact their anticancer and antimicrobial activities. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. Such studies will be instrumental in optimizing the potency and selectivity of this intriguing class of compounds, paving the way for the development of next-generation therapies.
References
- 1. Synthesis and evaluation of antitumor activity of 9-methoxy-1H-benzo[f]chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Antimicrobial and Anticancer Evaluations of Some Novel Heteroannulated Difuro[3,2-c:3′,2′-g]Chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Homopterocarpin: A Comparative Analysis of In Silico and In Vitro Biological Activities
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the bioactive compound Homopterocarpin reveals a significant correlation between its predicted computational activities and observed in vitro biological effects. This guide provides a detailed comparison of the in silico and in vitro data, offering valuable insights for researchers and drug development professionals in the fields of pharmacology and medicinal chemistry. The findings underscore the potential of Homopterocarpin as a lead compound for further therapeutic development.
Quantitative Analysis of Bioactivities
The biological activities of Homopterocarpin have been evaluated through both computational (in silico) and laboratory-based (in vitro) studies. The data presented below summarizes the key quantitative findings, highlighting the compound's potential in antiviral, antiplasmodial, antimicrobial, antioxidant, and antiproliferative applications.
| Activity | In Silico Data | In Vitro Data |
| Antiviral | Binding Affinity (SARS-CoV-2 Helicase): -8.2 kcal/mol[1] | Not yet determined |
| Antiplasmodial | Not applicable | IC50 (P. falciparum 3D7): 0.52 μg/mL[1] |
| Antimicrobial | Not applicable | Zone of Inhibition > 1 cm (B. subtilis, E. coli, C. albicans, S. aureus) |
| Antioxidant | Not applicable | Quantitative IC50 data for Homopterocarpin not available in the reviewed literature. Related pterocarpans exhibit significant radical scavenging activity. |
| Antiproliferative | Not applicable | IC50 data for Homopterocarpin against HL-60 cells not explicitly available. Related pterocarpans show cytotoxicity in the low μg/mL range.[2] |
In Silico Activity: Molecular Docking Studies
Computational docking simulations were performed to predict the binding affinity of Homopterocarpin against key protein targets.
Experimental Protocol: Molecular Docking
The in silico analysis of Homopterocarpin's antiviral potential was investigated through molecular docking studies against the SARS-CoV-2 helicase protein. The three-dimensional structure of the protein was obtained from the Protein Data Bank. The structure of Homopterocarpin was prepared for docking by energy minimization. Molecular docking was then performed using Autodock Vina to predict the binding affinity and interaction patterns between Homopterocarpin and the active site of the SARS-CoV-2 helicase. The binding affinity is reported in kcal/mol, with more negative values indicating a stronger predicted interaction.
In Vitro Activity: Experimental Assays
The biological effects of Homopterocarpin were confirmed through a series of in vitro assays.
Antiplasmodial Activity
Homopterocarpin demonstrated potent activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria.
The antiplasmodial activity of Homopterocarpin was determined using the SYBR Green I-based fluorescence assay. P. falciparum 3D7 cultures were maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum. Synchronized ring-stage parasites were incubated with serial dilutions of Homopterocarpin for 72 hours. After incubation, the parasite DNA was stained with SYBR Green I dye, and the fluorescence intensity was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. The 50% inhibitory concentration (IC50) was calculated by non-linear regression analysis of the dose-response curves.
Antimicrobial Activity
Homopterocarpin exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.
The antimicrobial activity of Homopterocarpin was assessed using the agar well diffusion method. Mueller-Hinton agar plates were uniformly inoculated with standardized suspensions of the test microorganisms (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans). Wells of 6 mm diameter were made in the agar, and a solution of Homopterocarpin was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for yeast. The diameter of the zone of inhibition around each well was measured in millimeters to determine the antimicrobial activity.
Antiproliferative Activity
While a specific IC50 value for Homopterocarpin against the HL-60 human promyelocytic leukemia cell line is not available in the reviewed literature, related pterocarpans have demonstrated significant cytotoxic effects.
The antiproliferative activity is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. HL-60 cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Potential Mechanism of Action: Anti-inflammatory Signaling
Based on studies of structurally related pterocarpans, Homopterocarpin may exert anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Conclusion
The presented data provides a compelling case for the continued investigation of Homopterocarpin as a promising natural product with diverse therapeutic potential. The strong correlation between in silico predictions and in vitro observations for its antiviral and antiplasmodial activities validates the use of computational methods in guiding drug discovery efforts. Further studies are warranted to elucidate the precise mechanisms of action and to determine the quantitative antioxidant and antiproliferative potencies of this compound.
References
A Comparative Guide to the Synthesis of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene
For researchers and professionals in drug development and synthetic chemistry, the efficient construction of complex heterocyclic scaffolds is a critical endeavor. The 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene core, a pterocarpan structure, is of significant interest due to the established biological activities of related natural products. This guide provides a comparative analysis of synthetic strategies for this target molecule, offering a detailed, though adapted, primary published protocol alongside alternative approaches. The data presented is based on published syntheses of closely related analogs, particularly medicarpin (3-hydroxy-9-methoxypterocarpan), and general methods for the synthesis of the benzofuro[3,2-c]chromene ring system.
Comparative Analysis of Synthetic Methodologies
The synthesis of the this compound skeleton can be approached through various strategies. Below is a summary of key quantitative data from representative synthetic routes to structurally similar pterocarpans and coumestans, providing a comparative overview of their efficiencies.
| Method | Key Steps | Overall Yield | Number of Steps | Reference (Adapted from) |
| Route A: Biomimetic (Adapted) | Isoflavanone reduction, dehydrative cyclization | ~11%[1] | 6 | [1][2] |
| Route B: Diels-Alder Approach | Intermolecular Diels-Alder of a 3-alkenyl chromene, aromatization | Up to 94% (over two steps for the core formation) | ~3-4 | [3] |
| Route C: Multi-component Reaction | One-pot condensation of 4-hydroxycoumarin, aldehyde, and malononitrile | 79-95%[4][5] | 1 | [4][5][6] |
Detailed Experimental Protocols
Route A: Adapted Biomimetic Synthesis of this compound
This protocol is adapted from the total synthesis of (+)-Medicarpin and represents a plausible route to the target molecule.[1][2] The key distinction is the starting material, which would require a 3,9-dimethoxy substituted precursor instead of the 3-hydroxy-9-methoxy precursor for medicarpin. The final steps would be similar, involving the construction of the pterocarpan skeleton.
Key Experimental Steps:
-
Synthesis of the Isoflavanone Precursor: The synthesis would begin with the appropriate dimethoxy-substituted deoxybenzoin, which is then cyclized to form the corresponding isoflavone. Subsequent reduction yields the isoflavanone.
-
Reduction to the Isoflavanol: The isoflavanone is reduced to the corresponding isoflavanol using a suitable reducing agent such as sodium borohydride.
-
Dehydrative Cyclization to form the Pterocarpan Core: The crucial step involves an acid-catalyzed intramolecular cyclization of the isoflavanol to form the 6H-benzofuro[3,2-c]chromene ring system. A BBr3-promoted tandem O-demethylation/cyclization has been shown to be effective for related structures.[2] For the target molecule, which is fully methylated, a direct acid-catalyzed cyclization would be employed.
A note on adaptation: The provided yield of ~11% is for the total synthesis of (+)-Medicarpin over six steps.[1] The yield for the dimethoxy analog would be expected to be in a similar range, though optimization would be required.
Route B: Diels-Alder Approach to the Benzofuro[3,2-c]chromene Core
This method offers a convergent approach to the core structure.[3]
Key Experimental Steps:
-
Synthesis of the 3-Alkenyl Chromene: A substituted salicylaldehyde is reacted with an appropriate α,β-unsaturated carbonyl compound to form the chromene core, which is then further functionalized to introduce a 3-alkenyl group.
-
Diels-Alder Cycloaddition: The 3-alkenyl chromene undergoes an intermolecular Diels-Alder reaction with a suitable dienophile, such as a propiolate ester.
-
Aromatization: The resulting cycloadduct is then aromatized, often through an oxidative process, to yield the final 6H-benzofuro[3,2-c]chromene skeleton. This method has been reported to provide good yields for the core-forming steps.
Route C: Multi-component Synthesis of Related Chromene Systems
Multi-component reactions (MCRs) provide a highly efficient, one-pot approach to complex molecular architectures. While not directly yielding the pterocarpan skeleton, they are excellent for producing related dihydropyrano[c]chromene derivatives.[4][5][6]
Key Experimental Steps:
-
One-Pot Condensation: 4-hydroxycoumarin, an aromatic aldehyde, and malononitrile are reacted in the presence of a catalyst. A variety of catalysts have been employed, including talc[4] and porous copper oxide.[5]
-
Work-up: The reaction is typically carried out under mild conditions, and the product can often be isolated by simple filtration and recrystallization. This method is notable for its high yields (often in the 79-95% range) and operational simplicity.[4][5]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic strategies.
Caption: Comparative workflow of synthetic routes to the benzofuro[3,2-c]chromene core and related structures.
Caption: Logical workflow for the synthesis and analysis of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Talc as a natural mineral catalyst for the one pot-three component synthesis of benzo[f]chromene, dihydropyrano[3,2-c]chromene, and tetrahydrobenzo[b]pyran derivatives under different conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of pyrano[3,2-c]chromene-2,5-diones from 4-hydroxycoumarins and aminocrotonates under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, a chemical used in research and development, is crucial for ensuring laboratory safety and environmental protection. As a benzofuro[3,2-c]chromene derivative, this compound requires handling and disposal as a hazardous chemical waste in accordance with institutional guidelines and local regulations. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, leak-proof container as "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]
-
Segregate this waste from other incompatible waste streams to prevent accidental reactions.[2][3]
2. Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including residues and contaminated items (e.g., weighing paper, gloves), in the designated hazardous waste container.
-
Solutions: If the compound is in a solvent, collect it in a sealed, chemical-resistant container. Do not mix with other solvent wastes unless compatibility has been confirmed. Halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be placed in the solid hazardous waste container. Contaminated glassware should be decontaminated if possible by triple-rinsing with a suitable solvent.[2] The rinsate from this process must be collected as hazardous waste.[2]
3. Container Management:
-
Keep the hazardous waste container securely closed except when adding waste.[2]
-
Store the container in a designated, well-ventilated, and secure area away from heat sources and incompatible materials.[4] Secondary containment is recommended to mitigate spills.[2]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4]
-
Follow all institutional procedures for waste pickup, which may include completing a hazardous waste manifest or tag.[3]
Disposal of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before being discarded.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent that can dissolve the compound.
-
Collect Rinsate: All rinsate must be collected and disposed of as hazardous chemical waste.[2]
-
Container Disposal: After triple-rinsing and allowing the container to air dry in a ventilated area (e.g., fume hood), deface or remove the original label. The clean, dry container can then typically be disposed of in the regular trash or recycling, in accordance with institutional policy.[2]
Experimental Protocols
As this document provides procedural guidance for disposal, no experimental protocols are cited.
Data Presentation
No quantitative data regarding the disposal of this compound was found during the literature search.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene (CAS No. 1433-08-5). The following procedures are designed to ensure the safe handling of this compound and to minimize risks in the laboratory.
Hazard Identification and Classification
Based on the available safety data, this compound is classified as harmful if swallowed.[1] Adherence to the prescribed safety protocols is crucial to prevent accidental ingestion and ensure a safe working environment.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[1] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure that the selected PPE provides adequate protection.[2] The minimum required PPE for handling this compound includes:
-
Laboratory Coat : A properly fastened, long-sleeved lab coat is mandatory to protect skin and clothing from potential splashes.[3][4]
-
Eye Protection : Safety glasses with side shields are the minimum requirement.[2] For tasks with a higher risk of splashing, chemical splash goggles should be worn.[3]
-
Gloves : Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[3] Gloves should be inspected before each use and changed immediately if contaminated.
-
Footwear : Closed-toe shoes must be worn in the laboratory at all times to protect against spills and falling objects.[3]
Handling Procedures
All handling of this compound should be performed in a well-ventilated area.[5] A chemical fume hood is recommended, especially when working with the solid compound to avoid the formation of dust and aerosols.
Precautionary Measures:
-
Do not eat, drink, or smoke in the laboratory or when using this product.[1][5]
-
Avoid contact with skin and eyes.[5]
-
When handling the solid, use non-sparking tools to prevent electrostatic discharge.[5]
Accidental Exposure and First Aid
-
If Swallowed : Immediately call a POISON CENTER or doctor/physician for medical advice.[1][5] Rinse the mouth with water.[1][5]
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.
Storage and Disposal
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials.[5]
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][5] Do not dispose of down the drain or with general household waste.
Experimental Workflow for Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
